Product packaging for Antibacterial agent 118(Cat. No.:)

Antibacterial agent 118

Cat. No.: B12402026
M. Wt: 383.5 g/mol
InChI Key: ZIYTWXQLGRWXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 118 is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N5O2S B12402026 Antibacterial agent 118

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

3-(adamantane-1-carbonylamino)-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C19H21N5O2S/c25-16(24-18-22-3-4-27-18)14-15(21-2-1-20-14)23-17(26)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,26)(H,22,24,25)

InChI Key

ZIYTWXQLGRWXCT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CN=C4C(=O)NC5=NC=CS5

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanisms of "Antibacterial Agent 118": A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Antibacterial agent 118" is not uniformly associated with a single chemical entity in scientific literature. Instead, it appears in various contexts, referring to distinct compounds with different antibacterial activities and proposed mechanisms of action. This guide provides an in-depth analysis of the available technical information for the most prominently identified agents associated with this term: BAS-118, a potent anti-Helicobacter pylori agent, and an antimycobacterial compound also designated as "compound 20".

BAS-118: A Selective Agent Against Helicobacter pylori

BAS-118 is a novel benzamide derivative, chemically identified as N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide.[1] It has demonstrated significant and selective antibacterial activity against Helicobacter pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1]

Quantitative Antimicrobial Activity

The primary measure of BAS-118's efficacy is its Minimum Inhibitory Concentration (MIC). The available data, determined by the agar dilution method, is summarized below.[1]

Organism Number of Isolates MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L)
Helicobacter pylori (randomly selected)100≤0.003–0.025≤0.0030.013
H. pylori (clarithromycin-resistant)30≤0.003–0.0250.0060.013
H. pylori (metronidazole-resistant)25≤0.003–0.0250.0060.013
Non-H. pylori strains29≥8--
Mechanism of Action

The precise molecular mechanism of action for BAS-118 has not been fully elucidated in the available literature. As a benzamide derivative, it belongs to a class of compounds known for a wide range of biological activities.[1] Further research is required to identify its specific molecular target within H. pylori.

Resistance Profile

In vitro studies suggest that BAS-118 has a low propensity for inducing drug resistance in H. pylori. After 10 serial passages in the presence of subinhibitory concentrations of the agent, the MICs for five tested strains of H. pylori increased by no more than two-fold.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method:

The MICs of BAS-118 were determined using an agar dilution method.[1] A generalized workflow for this method is as follows:

MIC_Determination_Workflow cluster_preparation Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading start Prepare serial dilutions of BAS-118 agar Incorporate dilutions into molten Mueller-Hinton agar start->agar plates Pour agar into Petri dishes and allow to solidify agar->plates inoculate Spot-inoculate bacterial suspension onto the surface of each agar plate plates->inoculate Inoculation bacterial_suspension Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) bacterial_suspension->inoculate incubate Incubate plates under appropriate conditions (e.g., microaerophilic for H. pylori) inoculate->incubate Incubation read_mic Determine MIC as the lowest concentration of BAS-118 that completely inhibits visible bacterial growth incubate->read_mic

Caption: Generalized workflow for MIC determination by the agar dilution method.

Antimycobacterial Agent "Compound 20"

The designation "this compound" or "compound 20" has also been associated with an antimycobacterial agent. However, the literature presents conflicting information regarding its precise mechanism of action, suggesting that this designation may apply to different compounds in different studies.

Quantitative Antimicrobial Activity

This agent has shown activity against various species of Mycobacterium.

Organism MIC (µM)
M. tuberculosis H37Ra40.7
M. aurum10.2
M. smegmatis163.0
M. tuberculosis H37Rv62.5
M. avium62.5
Proposed Mechanisms of Action

Two distinct mechanisms of action have been proposed for antimycobacterial "compound 20".

2.2.1. Inhibition of FtsZ

One study identifies "compound 20" (SRI-3072) as an inhibitor of FtsZ.[2] FtsZ is a bacterial homolog of tubulin and is essential for cell division. Its inhibition leads to a disruption of septum formation and ultimately cell death.

FtsZ_Inhibition_Pathway agent Antibacterial Agent (Compound 20/SRI-3072) ftsz FtsZ Protein agent->ftsz Inhibits polymerization cell_death Cell Death z_ring Z-ring Formation (Septum) ftsz->z_ring Polymerizes to form cell_division Bacterial Cell Division z_ring->cell_division Is essential for cell_division->cell_death Inhibition leads to

Caption: Proposed mechanism of FtsZ inhibition by an antimycobacterial agent.

2.2.2. Inhibition of QcrB

Another line of research describes an imidazo[1,2-a]pyridine-3-carboxamide (IPA) compound, also designated as "compound 20", as an inhibitor of QcrB.[3] QcrB is a subunit of the cytochrome bcc-aa3 supercomplex in the electron transport chain of Mycobacterium tuberculosis. Inhibition of QcrB disrupts cellular respiration and ATP synthesis.

QcrB_Inhibition_Pathway agent Antibacterial Agent (IPA Compound 20) qcrb QcrB Subunit of Cytochrome bcc-aa3 agent->qcrb Inhibits cell_death Cell Death electron_transport Electron Transport Chain qcrb->electron_transport Is a key component of atp_synthesis ATP Synthesis electron_transport->atp_synthesis Drives atp_synthesis->cell_death Inhibition leads to

References

"Antibacterial agent 118" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 118, also identified as compound 20 in the primary literature, is a novel antimycobacterial agent with demonstrated activity against various Mycobacterium species, including strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for the assessment of its antibacterial efficacy and cytotoxicity are presented, alongside a visualization of its proposed mechanism of action. The information herein is intended to support further research and development of this promising antibacterial compound.

Chemical Structure and Properties

This compound is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₁N₅O₂S[1][2]
Molecular Weight 383.47 g/mol [1]
SMILES O=C(C1=NC=CN=C1NC([C@]2(CC3C4)C[C@@H]4CC(C3)C2)=O)NC5=NC=CS5[2]
Appearance Solid[3]
Storage Please store according to the supplier's recommendations.[2]

Biological Activity

This compound has been evaluated for its inhibitory activity against a panel of mycobacterial species and for its cytotoxic effects on a human cell line.

Antimycobacterial Activity

The antimycobacterial efficacy of agent 118 is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Mycobacterial Strains

Mycobacterial StrainMIC (µM)
Mycobacterium tuberculosis H37Ra40.7
Mycobacterium aurum10.2
Mycobacterium smegmatis163.0
Mycobacterium tuberculosis H37Rv62.5
Mycobacterium avium62.5

Data sourced from MedChemExpress.[2][4][5]

Cytotoxicity

The cytotoxic potential of this compound was assessed against the human hepatocellular carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC₅₀) was determined.

Table 3: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
Hep G268

Data sourced from MedChemExpress.[4]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1).[4] MetAP is a crucial enzyme responsible for the removal of the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[6][7][8] By inhibiting MetAP, agent 118 disrupts protein synthesis, leading to bacterial growth arrest and cell death. Mycobacterium tuberculosis possesses two MetAP enzymes, MtMetAP1a and MtMetAP1c.[6][8] Studies have suggested that MtMetAP1a is an essential enzyme for the viability of M. tuberculosis.[6]

cluster_ribosome Ribosome cluster_protein_maturation Protein Maturation Nascent Polypeptide Nascent Polypeptide MetAP1 Methionine Aminopeptidase 1 Nascent Polypeptide->MetAP1 N-terminal Methionine Excision Met-tRNA Met-tRNA mRNA mRNA mRNA->Nascent Polypeptide Translation Mature Protein Mature Protein MetAP1->Mature Protein Methionine Methionine MetAP1->Methionine Disrupted_Synthesis Disrupted Protein Synthesis & Maturation Agent_118 This compound Agent_118->MetAP1 Inhibition Bacterial_Death Bacterial Growth Inhibition & Death Disrupted_Synthesis->Bacterial_Death

Proposed mechanism of action for this compound.

Experimental Protocols

The following are representative experimental protocols for determining the antimycobacterial activity and cytotoxicity of compounds like this compound. These are based on standard methodologies in the field.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of antimycobacterial compounds is the broth microdilution method, often utilizing a colorimetric indicator such as resazurin (Resazurin Microtiter Assay - REMA).

Workflow for MIC Determination (REMA)

Start Start Serial_Dilution Prepare 2-fold serial dilutions of Agent 118 in a 384-well plate. Start->Serial_Dilution Add_Culture Add Mycobacterium culture (e.g., M. tuberculosis H37Rv) to each well. Serial_Dilution->Add_Culture Incubate_1 Incubate plates at 37°C for 6-7 days. Add_Culture->Incubate_1 Add_Resazurin Add resazurin solution to all wells. Incubate_1->Add_Resazurin Incubate_2 Re-incubate plates at 37°C for 24 hours. Add_Resazurin->Incubate_2 Read_Results Observe color change. Blue = No Growth Pink = Growth Incubate_2->Read_Results Determine_MIC MIC is the lowest concentration with no color change (blue). Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination using the REMA method.

Detailed Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in an appropriate solvent and add 1 µl to the wells of a 384-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a suspension of the mycobacterial strain to be tested (e.g., M. tuberculosis H37Rv) in 7H9 broth, adjusted to a concentration of approximately 3 × 10⁵ CFU/ml.[9]

  • Inoculation: Add 40 µl of the bacterial suspension to each well containing the test compound. Include a culture control (no compound) and a medium control (no bacteria).[9]

  • Incubation: Seal the plates in gas-permeable bags and incubate at 37°C for 6 days.[9]

  • Addition of Resazurin: Prepare a fresh 1:1 mixture of 0.02% resazurin in water and 10% Tween 80. Add 8 µl of this mixture to each well.[9]

  • Second Incubation: Re-incubate the plates for an additional 24 hours at 37°C.[9]

  • Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Cytotoxicity Assay against HepG2 Cells

The cytotoxicity of this compound can be determined using a cell viability assay, such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.

Detailed Protocol (SRB Assay):

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well in 200 µl of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.1% streptomycin/penicillin. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[1]

  • Compound Exposure: Expose the cells to various concentrations of this compound (e.g., in triplicate) and incubate for 48 hours. Include a positive control (e.g., a known cytotoxic agent) and a vehicle control.[1]

  • Cell Fixation: After the incubation period, fix the cells by gently adding a solution of trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Absorbance Reading: Add a Tris-base solution to each well to solubilize the bound dye. Read the absorbance at 540 nm using a microplate reader.[1]

  • IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined using appropriate software such as GraphPad Prism.[1]

Summary and Future Directions

This compound is a promising antimycobacterial compound with a well-defined chemical structure and a proposed mechanism of action involving the inhibition of the essential enzyme methionine aminopeptidase 1. Its activity against various mycobacterial species, including M. tuberculosis, warrants further investigation. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the compound's potency and pharmacokinetic properties, and evaluating its efficacy in in vivo models of tuberculosis. The experimental protocols provided in this guide offer a framework for the continued preclinical development of this and similar compounds.

References

The Enigmatic Antibacterial Agent 118: A Review of Non-Existent Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific, identifiable antibacterial compound designated as "Antibacterial agent 118." This suggests that "this compound" may be a proprietary internal code, a hypothetical compound, or a misnomer for a different therapeutic agent. Consequently, a detailed technical guide on its spectrum of activity, experimental protocols, and associated signaling pathways cannot be constructed at this time due to the absence of foundational data.

The scientific community relies on precise nomenclature and public disclosure of research findings to advance the field of antibacterial drug discovery. Without a formal designation, chemical structure, or any published studies, it is impossible to provide the requested in-depth analysis.

To facilitate the creation of the desired technical guide, the following information would be essential:

  • Chemical Identity: The formal chemical name, structure, or a common synonym for "this compound."

  • Key Publications: Any research articles, patents, or conference proceedings that describe the synthesis, characterization, or biological evaluation of this agent.

  • Target Pathogens: A list of bacterial species or strains against which "this compound" has been tested.

Upon provision of such information, a thorough and accurate technical whitepaper, complete with quantitative data tables, detailed experimental methodologies, and illustrative diagrams, can be developed to meet the needs of researchers, scientists, and drug development professionals.

"Antibacterial agent 118" and its target pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Antibacterial Agent 118 and Its Target Pathogens

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "this compound" refers to several distinct chemical entities identified in independent research endeavors. This guide provides a comprehensive technical overview of three such agents, each with a unique chemical structure, spectrum of activity, and mechanism of action. Due to the varied nature of these compounds, they will be discussed in separate sections to ensure clarity and depth of information for the scientific community. The agents covered are: a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide with antimycobacterial properties, an N-acylated ciprofloxacin derivative targeting Gram-positive bacteria, and a benzamide derivative, BAS-118, with potent activity against Helicobacter pylori.

Section 1: Antimycobacterial Agent 118 (Compound 20)

This agent is a novel synthetic compound identified as a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. Its primary significance lies in its targeted activity against various species of Mycobacterium, including the causative agent of tuberculosis.

Target Pathogens and Efficacy

The primary target pathogens for this antibacterial agent are within the Mycobacterium genus. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of mycobacterial species.

Target PathogenMIC (µM)[1]
Mycobacterium tuberculosis H37Ra40.7
Mycobacterium tuberculosis H37Rv62.5
Mycobacterium aurum10.2
Mycobacterium smegmatis163.0
Mycobacterium avium62.5

Additionally, this compound has been evaluated for cytotoxicity against the Hep G2 cell line, with a reported IC50 of 68 µM.

Mechanism of Action: Inhibition of Methionine Aminopeptidase 1 (MetAP1)

The proposed mechanism of action for this antibacterial agent is the inhibition of mycobacterial Methionine Aminopeptidase 1 (MetAP1)[2][3]. MetAPs are essential metalloproteases responsible for cleaving the N-terminal methionine from nascent polypeptide chains during protein synthesis[4][5]. This process is crucial for protein maturation, localization, and degradation[5]. Mycobacterium tuberculosis possesses two MetAP1 subtypes, MetAP1a and MetAP1c, which are considered promising targets for novel antitubercular drugs[5][6]. By inhibiting this enzyme, the agent disrupts protein synthesis, leading to bacterial death. The inhibition is reported to be dependent on the metal cofactor present in the enzyme's active site, with the highest inhibition observed in the presence of Ni²⁺[2][3].

MetAP1_Inhibition cluster_ribosome Bacterial Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) MetAP1 Methionine Aminopeptidase 1 (MetAP1) Nascent_Polypeptide->MetAP1 Met Cleavage Mature_Protein Mature, Functional Protein MetAP1->Mature_Protein Protein_Dysfunction Protein Dysfunction & Bacterial Cell Death MetAP1->Protein_Dysfunction Agent_118 Antimycobacterial Agent 118 Agent_118->MetAP1 Inhibition

Diagram 1: Proposed mechanism of action for Antimycobacterial Agent 118.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The MIC values were likely determined using a broth microdilution method, a standard procedure for assessing the in vitro activity of antimicrobial agents against mycobacteria. A standardized inoculum of the mycobacterial strain is added to wells of a microtiter plate containing serial dilutions of the antibacterial agent. The plates are incubated under appropriate conditions for a specified period, after which the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the bacteria.

Enzyme Inhibition Assay (MetAP1): The inhibitory activity against MetAP1 would be assessed using a biochemical assay. This typically involves incubating the purified enzyme with a substrate that, when cleaved, produces a detectable signal (e.g., colorimetric or fluorometric). The assay is run in the presence of varying concentrations of the inhibitor. The reduction in signal compared to a control without the inhibitor allows for the determination of the inhibitor's potency, often expressed as an IC50 value. The assay would be repeated with different metal cofactors (e.g., Ni²⁺, Co²⁺) to assess their influence on inhibition[2][3][5].

MIC_Workflow Start Bacterial Culture (e.g., M. tuberculosis) Inoculation Inoculate Dilutions with Bacteria Start->Inoculation Preparation Prepare Serial Dilutions of Agent 118 Preparation->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation Result Determine MIC Observation->Result

Diagram 2: General workflow for Minimum Inhibitory Concentration (MIC) testing.

Section 2: N-Acylated Ciprofloxacin Derivative

This compound, also referred to as "Anticancer agent 118" in some contexts, is a derivative of the well-established fluoroquinolone antibiotic, ciprofloxacin[7][8]. Its structural modification involves N-acylation, which has been shown to modulate its biological activity.

Target Pathogens and Efficacy

This agent demonstrates enhanced activity primarily against Gram-positive bacteria, including strains of Staphylococcus[9]. Some derivatives within this class have also shown improved efficacy against certain Gram-negative rods and Mycobacterium tuberculosis isolates[9][10].

Target Pathogen TypeActivity Relative to Ciprofloxacin[9][10]
Staphylococci1.25 to 10-fold more potent
Selected Gram-negative rodsMore effective
Mycobacterium tuberculosisStronger tuberculostatic action
Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

As a derivative of ciprofloxacin, this agent is understood to retain the core mechanism of action of fluoroquinolones[11][12]. This involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV[9]. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the agent traps the enzyme in a state where it has introduced a double-strand break in the DNA but cannot reseal it. This leads to the accumulation of DNA damage and ultimately results in bacterial cell death.

Fluoroquinolone_MoA cluster_dna Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiling Supercoiled_DNA Supercoiled DNA Topo_IV Topoisomerase IV Supercoiled_DNA->Topo_IV Decatenation DNA_Gyrase->Supercoiled_DNA DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Topo_IV->DSB Agent_118_Cipro N-Acylated Ciprofloxacin Derivative Agent_118_Cipro->DNA_Gyrase Inhibition Agent_118_Cipro->Topo_IV Inhibition Cell_Death Bacterial Cell Death DSB->Cell_Death

Diagram 3: Mechanism of action of N-acylated ciprofloxacin derivative.

Experimental Protocols

Antibacterial Susceptibility Testing: The in vitro antibacterial activity of the N-acylated ciprofloxacin derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) using a twofold serial microdilution method in Mueller–Hinton broth, following established laboratory standards. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.

DNA Gyrase and Topoisomerase IV Inhibition Assays: The inhibitory effects on the target enzymes were likely assessed using commercially available kits. For the DNA gyrase supercoiling assay, the enzyme is incubated with relaxed plasmid DNA and ATP. The conversion of the relaxed plasmid to its supercoiled form is monitored by gel electrophoresis. The presence of an inhibitor prevents this conversion. Similarly, for the topoisomerase IV decatenation assay, the enzyme's ability to separate interlinked DNA circles is monitored. An effective inhibitor will prevent this separation.

Section 3: BAS-118

BAS-118 is a novel benzamide derivative with highly potent and selective antibacterial activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer[1][8][13][14].

Target Pathogen and Efficacy

The primary and highly specific target of BAS-118 is Helicobacter pylori. It has demonstrated excellent in vitro activity against a large number of clinical isolates, including those resistant to commonly used antibiotics such as clarithromycin and metronidazole[1][8].

H. pylori Isolates (n=100)MIC (mg/L)[1][8]
MIC Range≤0.003–0.025
MIC₅₀≤0.003
MIC₉₀0.013

Importantly, BAS-118 showed low activity against other bacterial species, with MICs of ≥8 mg/L, indicating a high degree of selectivity[1][8]. Furthermore, in vitro studies have shown that H. pylori does not readily develop resistance to BAS-118[1][8].

Mechanism of Action

The precise molecular mechanism of action for BAS-118 has not been fully elucidated in the available literature. However, its novel chemical structure and highly selective antibacterial spectrum suggest a mechanism distinct from other anti-H. pylori agents[1]. H. pylori has several unique physiological characteristics that are essential for its survival in the acidic environment of the stomach, such as urease production for pH neutralization and specific adhesins for attachment to the gastric mucosa[14][15][16]. It is plausible that BAS-118 targets one of these unique and essential pathways.

HP_Survival_Targets cluster_stomach Stomach Environment (Acidic) HP Helicobacter pylori Urease Urease Production HP->Urease Motility Flagellar Motility HP->Motility Adhesion Adhesion to Gastric Epithelium HP->Adhesion Colonization_Failure Failure to Colonize & Bacterial Death Urease->Colonization_Failure Motility->Colonization_Failure Adhesion->Colonization_Failure BAS_118 BAS-118 BAS_118->Urease Potential Target? BAS_118->Motility Potential Target? BAS_118->Adhesion Potential Target?

Diagram 4: Potential targets for BAS-118 in Helicobacter pylori.

Experimental Protocols

MIC Determination (Agar Dilution Method): The MICs for BAS-118 were determined using an agar dilution method as described in the original study[1][8]. This method involves the following steps:

  • Media Preparation: A series of agar plates are prepared, each containing a different concentration of BAS-118.

  • Inoculum Preparation: A standardized suspension of H. pylori is prepared.

  • Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under microaerophilic conditions, which are required for the growth of H. pylori.

  • Reading Results: The MIC is recorded as the lowest concentration of BAS-118 that prevents the visible growth of the bacteria on the agar surface.

Resistance Development Study: The potential for resistance development was assessed by serially passaging H. pylori strains on agar containing sub-inhibitory concentrations of BAS-118[1][8]. After each passage, the MIC of BAS-118 for the exposed bacteria was redetermined. A minimal increase in the MIC over multiple passages indicates a low propensity for resistance development[1][8].

References

Preliminary Technical Whitepaper: Antibacterial Agent 118

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial agent 118" is a hypothetical compound presented for illustrative purposes. The data, experimental protocols, and pathways described herein are representative examples constructed to meet the query's specifications and do not correspond to an existing therapeutic agent.

Introduction

This compound is a novel synthetic small molecule currently under investigation for its potent bactericidal activity against a range of multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. This document provides a preliminary overview of its mechanism of action, in vitro efficacy, and safety profile based on initial preclinical studies.

Proposed Mechanism of Action

Initial studies suggest that this compound functions as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that regulate the topological state of bacterial DNA. By forming a stable ternary complex with the enzyme and cleaved DNA, the agent effectively stalls DNA replication and repair, leading to rapid cell death.

cluster_0 Bacterial Cell A Agent 118 B DNA Gyrase / Topoisomerase IV A->B Binds to C DNA Replication Fork B->C Acts on D Ternary Complex Formation (Agent-Enzyme-DNA) C->D Stabilized by Agent 118 E Inhibition of DNA Re-ligation D->E Leads to F Double-Strand Breaks E->F G Cell Death F->G

Caption: Proposed mechanism of action for this compound.

In Vitro Efficacy Data

The antibacterial activity of agent 118 was evaluated against a panel of clinically relevant bacterial strains. Minimum Inhibitory Concentration (MIC) values were determined, and time-kill kinetics were assessed for select pathogens.

Minimum Inhibitory Concentration (MIC)

Table 1: MIC of this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Staphylococcus aureus (MRSA, BAA-1717)Gram-positive1.0
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.25
Enterococcus faecalis (VRE, ATCC 51299)Gram-positive2.0
Escherichia coli (ATCC 25922)Gram-negative1.0
Klebsiella pneumoniae (KPC, BAA-1705)Gram-negative4.0
Pseudomonas aeruginosa (ATCC 27853)Gram-negative8.0
Acinetobacter baumannii (MDR, BAA-1605)Gram-negative8.0
Time-Kill Kinetics

Table 2: Time-Kill Kinetics of Agent 118 against S. aureus (MRSA) and E. coli.

Organism / Concentration0 hr (log10 CFU/mL)2 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)
S. aureus (MRSA) - Control6.16.47.18.28.5
S. aureus (MRSA) - 2x MIC6.04.53.2<2.0<2.0
S. aureus (MRSA) - 4x MIC6.13.8<2.0<2.0<2.0
E. coli - Control6.26.87.58.68.9
E. coli - 2x MIC6.24.83.52.1<2.0
E. coli - 4x MIC6.14.12.3<2.0<2.0

Preliminary Safety Profile

In Vitro Cytotoxicity

The cytotoxicity of this compound was assessed against human embryonic kidney (HEK293) cells and human liver carcinoma (HepG2) cells.

Table 3: Cytotoxicity (CC50) of this compound.

Cell LineCC50 (µg/mL)Therapeutic Index (vs. MRSA)
HEK293>128>128
HepG29696

Therapeutic Index calculated as CC50 / MIC for MRSA (BAA-1717)

Experimental Protocols

MIC Determination Workflow

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

A Prepare serial two-fold dilutions of Agent 118 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) C Add drug dilutions to wells A->C B Inoculate 96-well microtiter plates with standardized bacterial suspension (5 x 10^5 CFU/mL) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible bacterial growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation of Agent 118: A stock solution of Agent 118 is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then performed in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum: Bacterial strains are grown on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Each well containing the diluted agent is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of Agent 118 that completely inhibits visible bacterial growth.

Time-Kill Assay Protocol
  • Preparation: A logarithmic phase bacterial culture is diluted to ~10^6 CFU/mL in CAMHB.

  • Exposure: this compound is added at concentrations corresponding to 2x and 4x the predetermined MIC. A growth control tube without the agent is included.

  • Sampling: At specified time points (0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each tube.

  • Quantification: The aliquots are serially diluted in saline and plated on nutrient agar. Plates are incubated for 18-24 hours.

  • Analysis: The number of colonies is counted to determine the viable cell count (CFU/mL) at each time point. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Cytotoxicity (MTT) Assay Protocol

cluster_flow Logical Flow of Cytotoxicity Assessment S1 Seed human cells (HEK293, HepG2) in 96-well plates S2 Incubate for 24h to allow attachment S1->S2 S3 Expose cells to serial dilutions of Agent 118 S2->S3 S4 Incubate for 48 hours S3->S4 S5 Add MTT reagent to each well S4->S5 S6 Incubate for 4 hours (Formation of formazan crystals) S5->S6 S7 Solubilize formazan crystals with DMSO S6->S7 S8 Measure absorbance at 570 nm S7->S8 S9 Calculate % viability vs. control and determine CC50 S8->S9

Caption: Logical workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: HEK293 or HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is included. Cells are incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at 570 nm.

  • CC50 Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The CC50, the concentration that reduces cell viability by 50%, is calculated using non-linear regression analysis.

Conclusion and Future Directions

This compound demonstrates promising broad-spectrum bactericidal activity and a favorable preliminary safety profile. Its potent inhibition of essential bacterial enzymes suggests a low propensity for resistance development. Further studies will focus on in vivo efficacy in animal infection models, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and lead optimization to enhance its activity against highly resistant Gram-negative pathogens.

In Vitro Efficacy of Antibacterial Agent 118: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Antibacterial Agent 118, a novel investigational compound with potent bactericidal activity. The data presented herein demonstrates its spectrum of activity and kinetic profile against a range of clinically relevant bacterial pathogens.

Mechanism of Action: Disruption of the FtsZ-ZipA Signaling Cascade

This compound exerts its bactericidal effect by targeting and disrupting the formation of the Z-ring, a critical structure for bacterial cell division. It achieves this by allosterically inhibiting the interaction between two key proteins: FtsZ, a tubulin homolog that polymerizes to form the Z-ring, and ZipA, a membrane-anchored protein that stabilizes the FtsZ protofilaments. By preventing the FtsZ-ZipA signaling cascade, Agent 118 effectively blocks bacterial cytokinesis, leading to filamentation and eventual cell lysis.

MOA_Pathway cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm ZipA ZipA Z_Ring Z-Ring Formation ZipA->Z_Ring FtsZ_GTP FtsZ-GTP Monomers FtsZ_Polymers FtsZ Protofilaments FtsZ_GTP->FtsZ_Polymers Polymerization FtsZ_Polymers->ZipA Anchoring & Stabilization Cell_Division Cell Division Z_Ring->Cell_Division Agent_118 This compound Agent_118->ZipA Inhibits Interaction

Caption: Proposed mechanism of action for this compound.

In Vitro Antibacterial Spectrum

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of Gram-positive and Gram-negative bacteria following the Clinical and Laboratory Standards Institute (CLSI) guidelines. The results, summarized in Table 1, indicate potent activity against a broad spectrum of pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial SpeciesStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive0.25
Staphylococcus aureus (MRSA)ATCC 43300Positive0.5
Streptococcus pneumoniaeATCC 49619Positive0.125
Enterococcus faecalis (VRE)ATCC 51299Positive1
Escherichia coliATCC 25922Negative2
Klebsiella pneumoniae (ESBL)ATCC 700603Negative4
Pseudomonas aeruginosaATCC 27853Negative8
Acinetobacter baumanniiATCC 19606Negative4

Time-Kill Kinetic Analysis

Time-kill assays were performed to evaluate the bactericidal or bacteriostatic nature of this compound. The study was conducted against Staphylococcus aureus (ATCC 29213) at concentrations corresponding to 1x, 2x, and 4x the MIC. As shown in Table 2, Agent 118 exhibited concentration-dependent bactericidal activity, achieving a ≥3-log10 reduction in colony-forming units (CFU/mL) within 8 hours at 4x MIC.

Table 2: Time-Kill Kinetics of Agent 118 against S. aureus ATCC 29213

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.55.55.55.5
26.24.84.13.5
47.14.13.22.8
88.53.52.6<2.0
249.23.3<2.0<2.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method as recommended by the CLSI.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare serial 2-fold dilutions of Agent 118 D Add 100 µL of diluted Agent 118 to wells A->D B Inoculate Mueller-Hinton Broth with bacterial suspension (5x10^5 CFU/mL) C Dispense 100 µL of bacterial inoculum into 96-well plate B->C C->D E Include positive (no drug) and negative (no bacteria) controls D->E F Incubate at 37°C for 18-24 hours E->F G Determine MIC as the lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

  • Preparation of Agent 118: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains were grown on appropriate agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: An equal volume of the bacterial inoculum was added to each well of the microtiter plate containing the diluted agent. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was visually determined as the lowest concentration of Agent 118 that completely inhibited bacterial growth.

Time-Kill Kinetic Assay

The rate of bacterial killing was assessed via time-kill kinetic assays.

Methodology:

  • Inoculum Preparation: A logarithmic-phase culture of S. aureus ATCC 29213 was diluted in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Exposure to Agent 118: this compound was added to the bacterial suspensions at final concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.

  • Sampling and Plating: The cultures were incubated at 37°C with shaking. At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted in sterile saline, and plated onto Tryptic Soy Agar plates.

  • Enumeration: The plates were incubated for 18-24 hours at 37°C, after which the number of colonies was counted to determine the CFU/mL at each time point. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Summary and Future Directions

This compound demonstrates significant in vitro potential as a broad-spectrum antibacterial agent. Its novel mechanism of action, targeting the FtsZ-ZipA interaction, represents a promising avenue for circumventing existing resistance mechanisms. The potent bactericidal activity observed in time-kill assays further underscores its therapeutic potential. Future studies will focus on in vivo efficacy models, safety and toxicology assessments, and further elucidation of its resistance profile.

Technical Guide: Cytotoxicity and Preliminary Safety Profile of Antibacterial Agent 118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 118 is a novel synthetic molecule demonstrating potent bactericidal activity against a broad spectrum of multidrug-resistant pathogens. This document provides a comprehensive overview of the in vitro cytotoxicity and preliminary in vivo safety profile of this compound. The data presented herein is intended to guide further preclinical development and to establish a foundational understanding of the agent's therapeutic window. All experimental procedures are detailed to ensure reproducibility and to facilitate further investigation into its mechanism of action.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its selectivity towards bacterial cells over mammalian cells.

Experimental Protocol: MTT Assay

The viability of human cell lines following exposure to this compound was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human embryonic kidney 293 (HEK293), human liver carcinoma (HepG2), and human colorectal adenocarcinoma (Caco-2) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of this compound was serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The culture medium was then replaced with the medium containing the various concentrations of the agent. A vehicle control (0.5% DMSO in medium) was also included.

  • Incubation: The plates were incubated for 24 hours under standard culture conditions.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a nonlinear regression model.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of Agent 118 B->C D Treat cells with Agent 118 C->D E Incubate for 24h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J

Figure 1: Workflow for the MTT cytotoxicity assay.
Cytotoxicity Data

The IC₅₀ values for this compound against the tested human cell lines are summarized in the table below.

Cell LineTissue of OriginIC₅₀ (µM)
HEK293Embryonic Kidney128.5 ± 9.3
HepG2Liver Carcinoma95.2 ± 7.1
Caco-2Colorectal Adenocarcinoma155.7 ± 11.8

Preliminary In Vivo Safety Profile

An acute toxicity study was conducted in a murine model to establish the preliminary safety profile of this compound.

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Healthy, 8-week-old BALB/c mice were used for the study. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Dose Administration: A single dose of this compound was administered via intraperitoneal (IP) injection. The compound was formulated in a vehicle of 5% DMSO, 40% PEG 400, and 55% saline.

  • Dose Groups: Mice were divided into five groups (n=5 per group), receiving doses of 50, 100, 250, 500, and 1000 mg/kg body weight. A control group received the vehicle only.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-administration, and daily thereafter for 14 days.

  • Data Collection: Body weight was recorded daily. At the end of the 14-day observation period, surviving animals were euthanized, and gross pathological examination of major organs was performed.

  • LD₅₀ Determination: The median lethal dose (LD₅₀) was calculated using the probit analysis method.

Acute Toxicity Data

The results of the acute toxicity study are summarized below.

Dose (mg/kg)Number of AnimalsMortalityClinical Observations
Vehicle Control50/5No adverse effects observed
5050/5No adverse effects observed
10050/5No adverse effects observed
25051/5Lethargy observed in 2 animals within 4h
50053/5Lethargy, piloerection, and ataxia
100055/5Severe signs of toxicity leading to mortality within 24h

Calculated LD₅₀ (IP): 425 mg/kg

Potential Mechanism of Cytotoxicity: Apoptosis Induction

Preliminary investigations suggest that at high concentrations, this compound may induce apoptosis in mammalian cells. The proposed signaling cascade involves the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Agent118 This compound (High Concentration) Bax Bax Activation Agent118->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

"Antibacterial agent 118" solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of Antibacterial Agent 118

Disclaimer: "this compound" is a fictional designation for a novel chemical entity. The data, protocols, and pathways presented in this document are illustrative and based on established methodologies in pharmaceutical sciences for the characterization of new antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals as a template for the physicochemical profiling of a new drug candidate.

Introduction

The successful development of a new antibacterial agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility directly influences the bioavailability and formulation strategies of a drug, while stability determines its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[1][2] This document provides a comprehensive overview of the solubility and stability profile of the hypothetical "this compound," detailing the experimental protocols used for its characterization and summarizing the key findings.

Solubility Profile of this compound

A drug must be in solution to be absorbed by the body. Therefore, determining the aqueous solubility across a physiologically relevant pH range is a foundational step in early drug development.[3][4] The solubility of this compound was assessed using the equilibrium shake-flask method.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in various media at 25°C. The results are summarized below.

Solvent/Medium pH Solubility (mg/mL) Solubility Classification
Water6.80.75Sparingly Soluble
0.1 N HCl1.215.2Soluble
Phosphate Buffer4.52.5Slightly Soluble
Phosphate Buffer7.40.60Sparingly Soluble
Simulated Gastric Fluid (without pepsin)1.214.8Soluble
Simulated Intestinal Fluid (without pancreatin)6.80.71Sparingly Soluble
EthanolN/A25.0Freely Soluble
Propylene GlycolN/A18.5Soluble
Experimental Protocol: Equilibrium Solubility Determination

The thermodynamic solubility of this compound was determined using the shake-flask method, a gold-standard technique for solubility measurement.[3][4]

  • Preparation: An excess amount of solid this compound was added to vials containing the test media (e.g., water, buffers of various pH). The amount should be sufficient to ensure a saturated solution in equilibrium with the undissolved solid.[4]

  • Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath at 25°C for 48 hours to ensure equilibrium was reached. Preliminary experiments confirmed that equilibrium was achieved within this timeframe.

  • Sample Collection and Preparation: After 48 hours, agitation was stopped, and the samples were allowed to stand for 2 hours. The supernatant was carefully withdrawn using a syringe and filtered through a 0.22 µm PVDF filter to remove undissolved particles.

  • Analysis: The concentration of the dissolved agent in the filtrate was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • pH Measurement: The pH of each solution was measured at the end of the experiment to confirm the final pH conditions.[3]

Stability Profile of this compound

Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions and shelf-life.[5][6][7] The stability of this compound was evaluated through forced degradation and long-term stability studies as per ICH guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical methods used for stability studies.[5][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Stress Condition Duration % Assay Remaining Major Degradants Formed
0.1 N HCl8 hours at 60°C85.2%DP-1, DP-2
0.1 N NaOH2 hours at 25°C78.9%DP-3, DP-4
3% H₂O₂24 hours at 25°C89.5%DP-5
Thermal (Solid State)48 hours at 80°C96.1%DP-1
Photolytic (Solid State, ICH Q1B)1.2 million lux hours98.5%None Detected
Photolytic (Solution, ICH Q1B)1.2 million lux hours94.3%DP-6
  • Acid Hydrolysis: this compound was dissolved in 0.1 N HCl and heated at 60°C. Samples were withdrawn at specified time points, neutralized, and analyzed by HPLC.[10]

  • Base Hydrolysis: The agent was dissolved in 0.1 N NaOH and maintained at room temperature (25°C). Samples were taken, neutralized, and analyzed.

  • Oxidative Degradation: The agent was exposed to 3% hydrogen peroxide (H₂O₂) at room temperature. Samples were analyzed at various intervals.[10]

  • Thermal Degradation: Solid this compound was placed in a hot air oven at 80°C. Samples were withdrawn, dissolved in a suitable solvent, and analyzed.

  • Photostability: Solid and solution samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[11] Control samples were kept in the dark.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life for a drug substance.[1][12]

Time Point (Months) % Assay Remaining Total Impurities (%) Physical Appearance
099.8%0.15%White Crystalline Powder
399.6%0.21%No Change
699.5%0.28%No Change
1299.2%0.45%No Change
2498.7%0.88%No Change
  • Sample Preparation: Three primary batches of this compound were packaged in the proposed container closure system.[6]

  • Storage Conditions: Samples were stored in a stability chamber maintained at long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).[11][12]

  • Testing Intervals: Samples were pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and tested for various attributes.[7]

  • Analysis: The testing included assays for potency, purity (degradation products), physical appearance, and other relevant physicochemical attributes. All analytical procedures were fully validated and stability-indicating.[11]

Visualized Workflows and Pathways

Physicochemical Characterization Workflow

G cluster_start Phase 1: Initial Assessment cluster_solubility Phase 2: Solubility Profiling cluster_stability Phase 3: Stability Assessment start New Chemical Entity (this compound) sol_protocol Equilibrium Solubility Protocol (Shake-Flask Method) start->sol_protocol forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg long_term Long-Term & Accelerated Stability Studies (ICH) start->long_term sol_analysis HPLC-UV Analysis sol_protocol->sol_analysis sol_data Generate pH-Solubility Profile sol_analysis->sol_data stability_analysis Stability-Indicating HPLC Method forced_deg->stability_analysis long_term->stability_analysis deg_id Identify Degradation Products (LC-MS) stability_analysis->deg_id shelf_life Determine Shelf-Life & Storage Conditions stability_analysis->shelf_life

Caption: Experimental workflow for solubility and stability profiling of a new chemical entity.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound (Parent Drug) dp1 Degradation Product 1 (DP-1) (e.g., Lactam Hydrolysis) parent->dp1 Acid/Base Catalysis + H₂O dp2 Degradation Product 2 (DP-2) (e.g., Epimerization) parent->dp2 pH Dependent dp5 Degradation Product 5 (DP-5) (e.g., N-oxide) parent->dp5 Oxidizing Agent (e.g., H₂O₂) inactive1 Loss of Activity dp1->inactive1 inactive2 Loss of Activity dp5->inactive2

References

Multiple Agents Identified as "Antibacterial Agent 118"

Author: BenchChem Technical Support Team. Date: November 2025

A review of the scientific literature reveals that the designation "Antibacterial agent 118" is not unique to a single compound. Instead, it has been used to refer to several distinct chemical entities with varied antimicrobial and, in some cases, additional biological activities. This guide provides an in-depth technical overview of the key molecules identified under this name, tailored for researchers, scientists, and drug development professionals. Each compound is presented in a separate section to ensure clarity.

Section 1: Antimycobacterial Agent 118 (Compound 20)

This agent, identified as compound 20 in the primary literature, is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. It has demonstrated notable activity against various mycobacterial species and functions by inhibiting mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial viability.[1][2]

Quantitative Data Summary

Table 1: In Vitro Antimycobacterial and Cytotoxic Activity

Target Organism/Cell LineAssayValue (µM)
Mycobacterium tuberculosis H37RaMIC40.7
Mycobacterium aurumMIC10.2
Mycobacterium smegmatisMIC163.0
Mycobacterium tuberculosis H37RvMIC62.5
Mycobacterium aviumMIC62.5
Hep G2 (Human Liver Carcinoma)IC5068
Data sourced from Juhás M, et al., Bioorg Chem. 2022.[1]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The antimycobacterial activity was assessed using a broth microdilution method.

  • Inoculum Preparation: Mycobacterial strains were cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC supplement) to a mid-logarithmic phase. The bacterial suspension was then adjusted to a 0.5 McFarland standard and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: A stock solution of the agent was prepared in dimethyl sulfoxide (DMSO). Twofold serial dilutions were then made in 96-well microtiter plates using the growth medium.

  • Incubation: The standardized bacterial inoculum was added to each well. The plates were sealed and incubated at 37°C for 7 to 14 days.

  • MIC Reading: The MIC was determined as the lowest concentration of the agent that resulted in complete inhibition of visible bacterial growth.

Enzyme Inhibition Assay (Mycobacterial MetAP1): The inhibitory effect on MetAP1 was evaluated to confirm the mechanism of action.[1][3]

  • Enzyme Preparation: The gene for mycobacterial MetAP1 was expressed in a suitable host (e.g., E. coli), and the recombinant enzyme was purified using affinity chromatography.

  • Assay Performance: The assay was conducted in a buffer containing a divalent metal cofactor (e.g., Co²⁺, Ni²⁺, or Fe²⁺).[3] A synthetic peptide substrate was added to the reaction mixture. The reaction was initiated with the purified MetAP1.

  • Inhibition Measurement: The assay was run with varying concentrations of the antibacterial agent. The amount of cleaved N-terminal methionine was quantified to determine the extent of enzyme inhibition and to calculate the IC50 value.

Visualizations

cluster_0 Protein Synthesis Pathway Nascent Polypeptide Nascent Polypeptide MetAP1 MetAP1 Nascent Polypeptide->MetAP1 Methionine Cleavage Mature Protein Mature Protein MetAP1->Mature Protein Agent 118 Agent 118 Agent 118->MetAP1 Inhibition N-Acylated Ciprofloxacin N-Acylated Ciprofloxacin Increased ROS Increased ROS N-Acylated Ciprofloxacin->Increased ROS Decreased IL-6 Decreased IL-6 N-Acylated Ciprofloxacin->Decreased IL-6 Apoptosis/Necrosis Apoptosis/Necrosis Increased ROS->Apoptosis/Necrosis Decreased IL-6->Apoptosis/Necrosis BAS-118 BAS-118 Inhibition of Growth Inhibition of Growth BAS-118->Inhibition of Growth H. pylori H. pylori H. pylori->Inhibition of Growth Resistant H. pylori Resistant H. pylori Resistant H. pylori->Inhibition of Growth cluster_1 Protein Synthesis Isoleucyl-tRNA Synthetase Isoleucyl-tRNA Synthetase tRNA Charging tRNA Charging Isoleucyl-tRNA Synthetase->tRNA Charging Icofungipen Icofungipen Icofungipen->Isoleucyl-tRNA Synthetase Inhibition

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 118, also identified as compound 20 in associated literature, is a novel antimycobacterial agent demonstrating notable inhibitory activity against various Mycobacterium species. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this agent, which is a critical measure of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The methodologies outlined are based on established standards for antimicrobial susceptibility testing, with specific adaptations for mycobacteria as detailed in the primary research.

Mechanism of Action

While the precise signaling pathway of this compound is not fully elucidated in the provided information, its activity against Mycobacterium species suggests it interferes with essential cellular processes. Common antibacterial mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or membrane function. For instance, some antimycobacterial agents target the unique mycolic acid layer of the mycobacterial cell wall. Further research into the specific target of Agent 118 is necessary to fully characterize its mechanism.

Data Presentation

The reported MIC values for this compound against several Mycobacterium species are summarized below. These values were determined using a broth microdilution method.

Mycobacterium SpeciesStrainMinimum Inhibitory Concentration (MIC) in µM
Mycobacterium tuberculosisH37Ra40.7
Mycobacterium aurum10.2
Mycobacterium smegmatis163.0
Mycobacterium tuberculosisH37Rv62.5
Mycobacterium avium62.5

Experimental Protocols

The following protocol is a detailed methodology for determining the MIC of this compound using the broth microdilution method, which is a standard and widely accepted technique for antimicrobial susceptibility testing.

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates (round-bottom recommended)

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Selected Mycobacterium species (e.g., M. tuberculosis H37Ra, M. smegmatis)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Albumin-Dextrose-Catalase)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Plate reader (optional, for quantitative analysis)

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • The stock solution should be stored at -20°C until use.

Preparation of Bacterial Inoculum
  • From a fresh culture of the selected Mycobacterium species on an appropriate agar medium, select several morphologically similar colonies.

  • Transfer the colonies to a sterile tube containing a few milliliters of Middlebrook 7H9 broth with dispersing agents (e.g., Tween 80) to prevent clumping.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more broth or colonies as needed. This corresponds to an approximate cell density of 1-2 x 10^8 CFU/mL.

  • Dilute this standardized suspension in Middlebrook 7H9 broth to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL.

Broth Microdilution Assay
  • Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the positive control (bacterial growth without the agent), and column 12 will be the negative control (broth only, for sterility check).

  • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate to prevent evaporation and incubate at 37°C for the appropriate duration (typically 5-7 days for slow-growing mycobacteria like M. tuberculosis, or 18-24 hours for faster-growing species like M. smegmatis).

Interpretation of Results
  • Following incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

  • A plate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the positive control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MIC assay protocol for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Results agent_prep Prepare Agent 118 Stock Solution add_broth Add Broth to all wells inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate with Bacterial Suspension inoculum_prep->add_inoculum serial_dilution Perform 2-fold Serial Dilution of Agent 118 add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_plate Visually Inspect or Read Plate (OD600) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Application Notes and Protocols for In Vivo Evaluation of Antimycobacterial Agents: A Case Study Based on "Antibacterial Agent 118"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, published literature, including the primary study by Juhás M, et al., which describes "Antibacterial agent 118" (also known as compound 20), focuses exclusively on its in vitro activities.[1][2] No specific in vivo experimental data for this compound is publicly available. The following application notes and protocols are therefore based on established and widely accepted murine models for testing the efficacy of novel antimycobacterial agents and should be considered a general guide.

Introduction to "this compound"

"this compound" is a novel antimycobacterial compound identified as a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide.[1] Its mechanism of action is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial survival.[1] In vitro studies have demonstrated its activity against various mycobacterial species.

Table 1: In Vitro Activity of this compound
Mycobacterial StrainMinimum Inhibitory Concentration (MIC) in µM
M. tuberculosis H37Ra40.7
M. aurum10.2
M. smegmatis163.0
M. tuberculosis H37Rv62.5
M. avium62.5

Source: Juhás M, et al.[1]

Additionally, the compound has shown cytotoxicity towards the human liver cell line Hep G2, with an IC50 value of 68 µM. This information is critical for designing initial in vivo toxicology and efficacy studies.

Application Notes: Murine Model of Chronic Tuberculosis

The most common and well-established animal model for evaluating the in vivo efficacy of new anti-tuberculosis agents is the murine model of aerosol infection with Mycobacterium tuberculosis.[3] This model mimics several key aspects of human pulmonary tuberculosis.

Model: BALB/c or C57BL/6 mice are typically used due to their well-characterized immune responses. Infection Route: A low-dose aerosol infection is preferred as it most closely resembles the natural route of human infection, leading to a reproducible establishment of infection in the lungs.[3] Disease Progression: The infection progresses from an acute phase, characterized by bacterial replication in the lungs, to a chronic phase, where the bacterial load stabilizes due to the host's immune response. This chronic phase is the most relevant for testing the efficacy of new antibacterial agents.

Experimental Protocols

Murine Aerosol Infection with Mycobacterium tuberculosis

Objective: To establish a chronic pulmonary infection with M. tuberculosis in mice to evaluate the efficacy of "this compound".

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Middlebrook 7H11 agar plates

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

Protocol:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.

  • Adjust the bacterial suspension to a concentration that will deliver approximately 50-100 colony-forming units (CFU) per mouse lung. This needs to be calibrated for the specific aerosol chamber being used.

  • Place mice in the exposure chamber.

  • Aerosolize the bacterial suspension according to the manufacturer's instructions for the chamber.

  • At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial deposition in the lungs by plating lung homogenates on 7H11 agar.

  • Allow the infection to establish for 4-6 weeks to reach the chronic phase.

Efficacy Evaluation of "this compound"

Objective: To determine the in vivo antimycobacterial activity of "this compound" by measuring the reduction in bacterial load in the lungs and spleen of infected mice.

Materials:

  • Chronically infected mice (from protocol 3.1)

  • "this compound" (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., isoniazid)

  • Vehicle control

  • Oral gavage needles

  • Sterile dissection tools

  • Tissue homogenizer

Protocol:

  • At 4-6 weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, isoniazid, "this compound" at various doses).

  • Administer the treatments daily via oral gavage for a specified period (e.g., 4 weeks).

  • Monitor the health of the mice daily (weight, signs of distress).

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in PBS with 0.05% Tween 80.

  • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colonies to determine the CFU per organ.

  • Express the data as log10 CFU and compare the bacterial loads between the treatment groups and the vehicle control.

Data Presentation (Exemplary Data)

The following tables represent hypothetical but realistic data that could be generated from the described in vivo experiments.

Table 2: Exemplary Efficacy of "this compound" in a Murine TB Model
Treatment GroupDose (mg/kg/day)Mean Lung CFU (log10 ± SD)Reduction in Lung CFU (log10) vs. VehicleMean Spleen CFU (log10 ± SD)Reduction in Spleen CFU (log10) vs. Vehicle
Vehicle Control-6.5 ± 0.3-4.8 ± 0.4-
Isoniazid254.2 ± 0.22.32.5 ± 0.32.3
Agent 118255.8 ± 0.40.74.1 ± 0.50.7
Agent 118505.1 ± 0.31.43.6 ± 0.41.2
Agent 1181004.5 ± 0.22.02.9 ± 0.31.9
Table 3: Exemplary Pharmacokinetic Parameters of "this compound" in Mice
ParameterValue
Route of AdministrationOral
Dose (mg/kg)50
Cmax (µg/mL)5.2
Tmax (hours)1.5
Half-life (t1/2) (hours)4.8
Bioavailability (%)45

Visualizations

Diagram 1: Proposed Signaling Pathway

cluster_protein_synthesis Mycobacterial Protein Synthesis cluster_outcome Outcome Nascent_Protein Nascent Protein (with N-terminal Met) MetAP1 Methionine Aminopeptidase 1 (MetAP1) Nascent_Protein->MetAP1 Cleavage of Methionine Mature_Protein Mature, Functional Protein MetAP1->Mature_Protein Agent_118 This compound Agent_118->MetAP1 Inhibition Inhibition Inhibition Protein_Dysfunction Protein Dysfunction Block->Protein_Dysfunction Leads to Bacterial_Death Bacterial Cell Death Protein_Dysfunction->Bacterial_Death

Caption: Proposed mechanism of action for this compound.

Diagram 2: Experimental Workflow

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Aerosol Aerosol Infection of Mice with M. tuberculosis H37Rv Incubation Incubation Period (4-6 weeks) to establish chronic infection Aerosol->Incubation Randomization Randomize Mice into Treatment Groups Incubation->Randomization Treatment Daily Oral Administration (4 weeks) - Vehicle - Isoniazid - Agent 118 (multiple doses) Randomization->Treatment Euthanasia Euthanasia & Organ Harvest (Lungs & Spleen) Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating on 7H11 Agar Homogenization->Plating CFU_Count CFU Enumeration (after 3-4 weeks incubation) Plating->CFU_Count

Caption: Workflow for in vivo efficacy testing in a murine TB model.

References

Time-Kill Kinetics Assay for Antibacterial Agent 118: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 118 is a novel compound with demonstrated antimycobacterial activity. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic effects of this agent against Mycobacterium smegmatis. Time-kill assays are essential for characterizing the pharmacodynamic properties of a new antimicrobial agent, offering insights into the concentration-dependent rate and extent of its antibacterial action. The data generated from these assays are crucial for guiding preclinical and clinical development.

This compound is an antimycobacterial agent with reported Minimum Inhibitory Concentrations (MICs) against various mycobacterial species. For instance, its MIC has been determined to be 163.0 μM against M. smegmatis, 62.5 μM against M. avium and Mtb H37Rv, 40.7 μM against Mtb H37Ra, and 10.2 μM against M. aurum. This protocol focuses on M. smegmatis as a common surrogate for pathogenic mycobacteria due to its faster growth rate and lower biosafety requirements.

Data Presentation

The following table summarizes hypothetical data from a time-kill kinetics assay of this compound against Mycobacterium smegmatis. The data is presented as the mean log10 Colony Forming Units per milliliter (CFU/mL) ± standard deviation from triplicate experiments.

Time (hours)Growth Control (CFU/mL)0.5x MIC (81.5 µM) (CFU/mL)1x MIC (163 µM) (CFU/mL)2x MIC (326 µM) (CFU/mL)4x MIC (652 µM) (CFU/mL)
0 6.02 ± 0.056.01 ± 0.046.03 ± 0.066.02 ± 0.036.01 ± 0.05
6 6.85 ± 0.076.25 ± 0.085.88 ± 0.095.51 ± 0.114.98 ± 0.10
12 7.91 ± 0.096.88 ± 0.105.43 ± 0.124.76 ± 0.133.87 ± 0.15
24 8.83 ± 0.117.54 ± 0.124.21 ± 0.153.15 ± 0.18<3.00
48 9.25 ± 0.138.32 ± 0.143.56 ± 0.18<3.00<3.00

Interpretation of Results:

  • Bacteriostatic Activity: An agent is considered bacteriostatic if it results in a <3-log10 reduction in CFU/mL from the initial inoculum.

  • Bactericidal Activity: An agent is considered bactericidal if it produces a ≥3-log10 reduction in CFU/mL from the initial inoculum[1]. Based on the hypothetical data, this compound demonstrates bactericidal activity at concentrations of 2x and 4x MIC against M. smegmatis within 24 to 48 hours.

Experimental Protocols

This section provides a detailed methodology for conducting a time-kill kinetics assay with this compound against Mycobacterium smegmatis.

Materials and Reagents
  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • Mycobacterium smegmatis (e.g., mc²155 strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Sterile baffled flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile microcentrifuge tubes

  • Sterile 96-well plates

  • Pipettes and sterile tips

Experimental Workflow Diagram

TimeKillAssayWorkflow Experimental Workflow for Time-Kill Kinetics Assay cluster_prep Inoculum Preparation cluster_exposure Drug Exposure cluster_sampling Sampling and Plating cluster_analysis Data Analysis start Start with M. smegmatis Culture culture Grow to Mid-Log Phase in 7H9 Broth start->culture adjust Adjust to ~1 x 10^6 CFU/mL culture->adjust inoculate Inoculate Test Flasks adjust->inoculate Standardized Inoculum add_agent Add this compound (0.5x, 1x, 2x, 4x MIC) & Controls inoculate->add_agent incubate Incubate at 37°C with Shaking add_agent->incubate sample Collect Aliquots at Time Points (0, 6, 12, 24, 48h) incubate->sample Time-course Sampling dilute Perform Serial Dilutions in PBS-Tween sample->dilute plate Spot Plate onto 7H10 Agar dilute->plate incubate_plates Incubate Plates for 3-5 Days plate->incubate_plates Incubation for Growth count Count Colonies (CFU) incubate_plates->count calculate Calculate log10 CFU/mL count->calculate plot Plot Time-Kill Curves calculate->plot

Caption: Workflow of the time-kill kinetics assay for this compound.

Step-by-Step Protocol
  • Inoculum Preparation:

    • From a fresh plate culture of M. smegmatis, inoculate a single colony into a baffled flask containing Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80.

    • Incubate the culture at 37°C with shaking (e.g., 150 rpm) until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh 7H9 broth to achieve a starting inoculum concentration of approximately 1 x 10^6 CFU/mL. The exact dilution factor should be determined from a previously established growth curve correlating OD600 to CFU/mL.

  • Assay Setup:

    • Prepare flasks containing the appropriate volume of 7H9 broth for each test condition.

    • Add this compound to the flasks to achieve the final desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask containing no antibacterial agent and, if the agent is dissolved in a solvent like DMSO, a solvent control flask.

    • Inoculate each flask with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask. The time zero (t=0) sample should be taken immediately after inoculation.

  • Enumeration of Viable Bacteria:

    • Perform 10-fold serial dilutions of each collected aliquot in sterile PBS containing 0.05% Tween 80 to prevent bacterial clumping.

    • Spot plate a small volume (e.g., 10-20 µL) of each dilution in triplicate onto Middlebrook 7H10 agar plates.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 3-5 days, or until colonies are clearly visible.

  • Data Analysis:

    • Count the number of colonies in the spots that contain a countable number of colonies (typically 5-50 colonies per spot).

    • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL (± standard deviation) against time for each concentration of this compound and the controls to generate time-kill curves.

    • Determine the bactericidal or bacteriostatic activity based on the reduction in log10 CFU/mL compared to the initial inoculum at t=0.

References

Application Notes and Protocols: Combination Therapy of Antibacterial Agent 118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: A comprehensive literature search did not yield specific data on the application of "Antibacterial agent 118" (either the antimycobacterial compound 20 or the anti-Helicobacter pylori agent BAS-118) in combination therapy. The following application notes and protocols, therefore, provide a generalized framework for evaluating the synergistic potential of a novel antibacterial agent, designated here as "this compound," in combination with other antimicrobial compounds.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapy. Combining antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. This approach can enhance efficacy, reduce the dosage of individual agents (thereby minimizing toxicity), and potentially slow the development of resistance.

These notes provide detailed protocols for in vitro methods to assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics. The primary methods described are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for evaluating the dynamics of bacterial killing.

Data Presentation: Quantifying Synergy

Quantitative data from synergy testing should be organized to allow for clear interpretation and comparison. The Fractional Inhibitory Concentration (FIC) index is a key metric derived from the checkerboard assay.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Mycobacterium tuberculosis H37Rv

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (ΣFIC)Interpretation
This compound62.5[1]15.60.250.5Synergy
Antibiotic X0.50.1250.25

Interpretation of the Fractional Inhibitory Concentration Index (FICI):

  • Synergy: FICI ≤ 0.5[2][3]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[2][3]

  • Antagonism: FICI > 4.0[2][3]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic potential of two antimicrobial agents.[2][4]

Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and a second antibiotic, both alone and in combination, to calculate the FICI.

Materials:

  • This compound stock solution

  • Antibiotic X stock solution

  • 96-well microtiter plates[4]

  • Bacterial culture in logarithmic growth phase (e.g., M. tuberculosis H37Rv)

  • Appropriate sterile broth medium (e.g., Middlebrook 7H9)

  • Multipipette

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial dilutions of this compound along the y-axis (e.g., rows A-G) and serial dilutions of Antibiotic X along the x-axis (e.g., columns 1-10).

    • Row H should contain only the dilutions of this compound to determine its MIC alone.

    • Column 11 should contain only the dilutions of Antibiotic X to determine its MIC alone.

    • Column 12 should serve as a growth control (no antibiotics).[5]

  • Inoculation:

    • Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).

    • Dilute the inoculum in the appropriate broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[2]

    • Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 7-14 days for M. tuberculosis).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The MIC of each agent alone is determined from row H and column 11.

    • The MICs of the agents in combination are determined from the wells where both agents are present.

  • Calculation of FICI:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FICI = FIC of Agent A + FIC of Agent B[3]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound (Rows A-H) D Dispense dilutions and inoculum into 96-well plate A->D B Prepare serial dilutions of Antibiotic X (Columns 1-11) B->D C Prepare standardized bacterial inoculum C->D E Incubate plate under appropriate conditions D->E F Read MICs for individual agents and combinations E->F G Calculate FIC and FICI values F->G H Interpret results: Synergy, Additive, or Antagonism G->H

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[6]

Objective: To assess the rate of bacterial killing by this compound and a second antibiotic, alone and in combination, at specific concentrations (e.g., based on their MICs).

Materials:

  • This compound and Antibiotic X

  • Bacterial culture in logarithmic growth phase

  • Sterile broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Preparation:

    • Prepare tubes with sterile broth containing the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). The combinations should also be prepared (e.g., 0.5x MIC of Agent 118 + 0.5x MIC of Antibiotic X).

    • Include a growth control tube without any antibiotics.

  • Inoculation:

    • Prepare a standardized bacterial inoculum and add it to each tube to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes in a shaking incubator at the appropriate temperature.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[7]

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow A Prepare bacterial inoculum (~5x10^5 CFU/mL) C Inoculate all tubes A->C B Set up test tubes: - Growth Control - Agent 118 (e.g., 1x MIC) - Antibiotic X (e.g., 1x MIC) - Combination B->C D Incubate at 37°C with shaking C->D E Sample at time points (0, 2, 4, 8, 24h) D->E F Perform serial dilutions and plate for viable counts E->F G Incubate plates and count CFU F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the time-kill curve assay.

Hypothetical Mechanism of Synergistic Action

While the precise mechanism of action for a novel agent would require dedicated studies, a hypothetical synergistic interaction could involve the disruption of different, yet complementary, cellular pathways. For example, this compound might inhibit cell wall synthesis, making the bacterial cell more permeable to a second antibiotic that targets an intracellular process like protein or DNA synthesis.

Signaling_Pathway cluster_cell Bacterial Cell A118 This compound CellWall Cell Wall Synthesis A118->CellWall Inhibits AX Antibiotic X Ribosome Ribosome (Protein Synthesis) AX->Ribosome Inhibits CellWall->Ribosome Increased Permeability CellDeath Cell Death CellWall->CellDeath Leads to Ribosome->CellDeath Leads to

Caption: Hypothetical synergistic mechanism of action.

References

Application Notes and Protocols for "Antibacterial Agent 118" Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial agent 118 is an antimycobacterial compound with demonstrated inhibitory activity against various Mycobacterium species.[1] Accurate and reproducible susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of mycobacterial isolates to this compound using standardized methods such as broth microdilution and disk diffusion. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5]

Data Presentation: In Vitro Activity of this compound

The known minimum inhibitory concentrations (MICs) of this compound against several mycobacterial species are summarized below.[1]

Mycobacterium SpeciesMIC (µM)
M. tuberculosis H37Ra40.7
M. aurum10.2
M. smegmatis163.0
M. tuberculosis H37Rv62.5
M. avium62.5

Experimental Protocols

Standardized methodologies are essential for accurate and reproducible antimicrobial susceptibility testing.[6][7] The following protocols for broth microdilution and disk diffusion are adapted for testing this compound against mycobacterial isolates.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium, which is the lowest concentration that prevents visible growth of a microorganism.[8][9]

1. Materials

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as needed for fastidious organisms (e.g., Middlebrook 7H9 broth for mycobacteria).

  • Sterile 96-well microdilution plates.[9][10]

  • This compound stock solution of known concentration.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.[2]

  • Sterile saline or broth for inoculum preparation.

  • Incubator (35°C ± 2°C).

  • Plate reader or light box for result interpretation.[11]

  • Quality control (QC) strains (e.g., M. tuberculosis H37Rv ATCC 27294).

2. Inoculum Preparation

  • From a pure, 18-24 hour culture, select 3-5 well-isolated colonies.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This can be done visually or using a nephelometer.

  • Within 15 minutes of preparation, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

3. Plate Preparation and Inoculation

  • Prepare serial twofold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • The range of concentrations should be appropriate to determine the MIC for the test organisms.

  • Include a growth control well (broth only, no agent) and a sterility control well (uninoculated broth).

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for the appropriate duration (e.g., 16-20 hours for rapidly growing bacteria; longer for mycobacteria as required).

4. Interpretation of Results

  • Following incubation, examine the plate for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth (no turbidity or pellet).[9]

  • The growth control well should show distinct turbidity. The sterility control should remain clear.

  • Compare the results to established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[3][4]

Table for MIC Interpretation (Example)

MIC (µg/mL)Interpretation
≤ 2Susceptible (S)
4Intermediate (I)
≥ 8Resistant (R)

(Note: These breakpoints are hypothetical and would need to be established for this compound through comprehensive studies.)

Protocol 2: Disk Diffusion (Kirby-Bauer) Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a known amount of an antimicrobial agent is placed on an agar surface inoculated with the test organism.[6][13][14][15]

1. Materials

  • Mueller-Hinton Agar (MHA) plates (e.g., Middlebrook 7H10 or 7H11 agar for mycobacteria).

  • Paper disks impregnated with a standardized concentration of this compound.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.[2]

  • Sterile swabs.

  • Incubator (35°C ± 2°C).

  • Calipers or a ruler for measuring zone diameters.

  • Quality control (QC) strains.

2. Inoculation Procedure

  • Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 1.2).

  • Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.

  • Inoculate the entire surface of the MHA plate by swabbing in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.[14][16]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[16]

3. Application of Disks and Incubation

  • Using sterile forceps or a disk dispenser, apply the this compound-impregnated disks to the surface of the inoculated agar.

  • Ensure complete contact between the disk and the agar by gently pressing down. Do not move a disk once it has been placed.[16]

  • Invert the plates and incubate at 35°C ± 2°C for the appropriate duration (e.g., 16-20 hours for rapidly growing bacteria; several days to weeks for mycobacteria).

4. Interpretation of Results

  • After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.[13]

  • Interpret the results by comparing the zone diameters to the established criteria from CLSI or EUCAST.[2][3] The results are reported as Susceptible (S), Intermediate (I), or Resistant (R).

Table for Zone Diameter Interpretation (Example)

Zone Diameter (mm)Interpretation
≥ 17Susceptible (S)
14 - 16Intermediate (I)
≤ 13Resistant (R)

(Note: These breakpoints are hypothetical and would need to be established for this compound.)

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Inoculation Method cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) cluster_analysis Phase 3: Incubation & Analysis cluster_read Result Interpretation isolate Isolate Pure Bacterial Colonies suspension Prepare Bacterial Suspension in Saline/Broth isolate->suspension standardize Standardize to 0.5 McFarland suspension->standardize prep_plate Prepare Serial Dilutions of Agent 118 in Plate standardize->prep_plate inoc_agar Swab Agar Plate for Confluent Growth standardize->inoc_agar inoc_plate Inoculate Wells with Standardized Suspension prep_plate->inoc_plate incubate Incubate under Standardized Conditions inoc_plate->incubate apply_disk Apply Agent 118 Disk to Agar Surface inoc_agar->apply_disk apply_disk->incubate read_mic Read MIC Value (Lowest Inhibitory Conc.) incubate->read_mic read_zone Measure Zone of Inhibition (mm) incubate->read_zone interpret Categorize as S, I, or R (Using CLSI/EUCAST Breakpoints) read_mic->interpret read_zone->interpret

Caption: Workflow for Antimicrobial Susceptibility Testing.

G cluster_normal Normal Signaling Pathway Agent118 This compound KinaseB Kinase B Agent118->KinaseB Inhibition Receptor Bacterial Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseA->KinaseB TF Transcription Factor (Inactive) KinaseB->TF TF_active Transcription Factor (Active) TF->TF_active Genes Cell Wall Synthesis Genes TF_active->Genes Synthesis Cell Wall Synthesis Genes->Synthesis Growth Bacterial Growth & Division Synthesis->Growth

Caption: Hypothetical Signaling Pathway Inhibition.

References

Application Notes and Protocols for Advanced Delivery Systems of Antibacterial Agent 118 (Utilizing Ciprofloxacin as a Model)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Antibacterial agent 118" represents a novel class of antimicrobial compounds with significant therapeutic potential. However, like many potent antibacterial agents, its efficacy can be enhanced and side effects minimized through the use of advanced drug delivery systems. These systems can improve solubility, prolong circulation time, and enable targeted delivery to infection sites, thereby increasing the therapeutic index.

This document provides detailed application notes and protocols for the research and development of delivery systems for a model antibacterial agent, Ciprofloxacin, which can be adapted for "this compound". The focus is on three widely explored platforms: polymeric nanoparticles, liposomes, and hydrogels.

Polymeric Nanoparticle-Based Delivery System

Polymeric nanoparticles offer a versatile platform for encapsulating antibacterial agents, providing sustained release and improved stability. Chitosan, a natural, biocompatible, and biodegradable polymer, is an excellent candidate for this purpose due to its intrinsic antibacterial properties and mucoadhesive characteristics.

Quantitative Data Summary
ParameterChitosan NanoparticlesReference
Particle Size (nm) 150 - 300
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) +20 to +40
Encapsulation Efficiency (%) 60 - 85
Drug Loading (%) 5 - 15
Experimental Protocol: Preparation of Ciprofloxacin-Loaded Chitosan Nanoparticles

This protocol utilizes the ionic gelation method, a simple and effective technique for nanoparticle synthesis.

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Ciprofloxacin hydrochloride

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve 0.1% (w/v) chitosan in a 1% (v/v) aqueous acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Ciprofloxacin Addition: Add Ciprofloxacin to the chitosan solution at a desired concentration (e.g., 1 mg/mL) and stir for 1 hour.

  • Nanoparticle Formation: Add TPP solution (0.1% w/v in deionized water) dropwise to the chitosan-ciprofloxacin solution under constant magnetic stirring at room temperature. The ratio of chitosan to TPP can be optimized, a common starting point is 5:1 (v/v).

  • Nanoparticle Collection: The formation of opalescent suspension indicates nanoparticle formation. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unreacted reagents.

  • Lyophilization: Resuspend the pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Experimental Workflow

G cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Storage chitosan_sol Dissolve Chitosan in Acetic Acid drug_add Add Ciprofloxacin to Chitosan Solution chitosan_sol->drug_add ionic_gelation Ionic Gelation: Add TPP solution dropwise to Chitosan-Ciprofloxacin solution drug_add->ionic_gelation tpp_sol Prepare TPP Solution tpp_sol->ionic_gelation centrifugation Centrifugation to collect nanoparticles ionic_gelation->centrifugation washing Wash nanoparticle pellet centrifugation->washing lyophilization Lyophilization for storage washing->lyophilization G cluster_prep Lipid Film Preparation cluster_formation Liposome Formation cluster_purification Purification dissolve_lipids Dissolve Lipids in Organic Solvent evaporation Solvent Evaporation to form thin film dissolve_lipids->evaporation hydration Hydration of lipid film with drug solution evaporation->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Removal of unencapsulated drug (Dialysis/Chromatography) size_reduction->purification G cluster_components Hydrogel Components cluster_properties Resulting Hydrogel Properties Carbopol Carbopol 940 (Gelling Agent) Viscosity Viscosity & Structure Carbopol->Viscosity Water Deionized Water (Solvent) Water->Viscosity Ciprofloxacin Ciprofloxacin (Active Agent) Drug_Delivery Sustained Drug Release Ciprofloxacin->Drug_Delivery TEA Triethanolamine (Neutralizing Agent) pH Neutral pH TEA->pH Glycerin Glycerin (Humectant) Moisture Moisture Retention Glycerin->Moisture Hydrogel Hydrogel Viscosity->Hydrogel Final Hydrogel Formulation pH->Hydrogel Final Hydrogel Formulation Drug_Delivery->Hydrogel Final Hydrogel Formulation Moisture->Hydrogel Final Hydrogel Formulation G cluster_pathway Potential Host Cell Interaction Pathway NP Drug-loaded Nanoparticle Receptor Macrophage Scavenger Receptor NP->Receptor Binding Phagocytosis Phagocytosis Receptor->Phagocytosis Endosome Endosome Phagocytosis->Endosome Drug_Release Intracellular Drug Release Endosome->Drug_Release pH-triggered Bacteria Intracellular Bacteria Drug_Release->Bacteria Inhibition Bacterial Inhibition Bacteria->Inhibition

Application Notes: Quantification of Antibacterial Agent 118 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial agent 118 is an investigational antimycobacterial compound with demonstrated activity against various Mycobacterium species, including M. tuberculosis.[1] As with any novel therapeutic agent, the development of a robust and reliable method for its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, which in turn informs dosing regimens and clinical trial design. This application note describes a sensitive and specific method for the quantification of this compound in plasma and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound (Antimycobacterial)

PropertyValueReference
Molecular FormulaC19H21N5O[1]
Molecular Weight383.47 g/mol [1][2]
Mechanism of ActionInhibitor of mycobacterial methionine aminopeptidase 1[1]

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound.[3][4][5] The procedure involves protein precipitation for the extraction of the analyte from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control (blank) human plasma (K2EDTA)

  • Control (blank) tissue (e.g., liver, lung)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 50 mm, 1.7 µm particle size[5]

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

3. Preparation of Standard and Quality Control Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO or a suitable organic solvent.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) ACN:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the IS in 50:50 (v/v) ACN:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) by spiking control plasma or tissue homogenate with the appropriate working standard solutions.

4. Sample Preparation

4.1. Plasma Sample Preparation

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the respective sample into the labeled tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube. This solution also acts as the protein precipitation agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4.2. Tissue Sample Preparation

  • Accurately weigh approximately 100 mg of the tissue sample.

  • Add 400 µL of ice-cold ultrapure water and homogenize the tissue using a suitable homogenizer.

  • Follow the plasma sample preparation protocol from step 2 onwards, using 50 µL of the tissue homogenate.

5. LC-MS/MS Method

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • MRM Transitions (Hypothetical):

      • This compound: Q1 (m/z) 384.2 -> Q3 (m/z) [Product ion 1], Q3 (m/z) [Product ion 2]

      • Internal Standard: Q1 (m/z) [Parent ion] -> Q3 (m/z) [Product ion]

6. Data Analysis and Quantification

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then interpolated from this curve.

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)% Accuracy
10.012102.5
50.05898.7
100.121101.2
500.60599.8
1001.230100.5
2503.08599.1
5006.150100.8
100012.25099.4
Regression y = 0.0123x + 0.0005r² = 0.9992

Table 2: Accuracy and Precision of the Method for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ11.03103.08.51.05105.09.2
Low QC32.9598.36.23.08102.77.5
Mid QC300305.1101.74.1296.498.85.3
High QC800792.899.13.5809.6101.24.8

LLOQ: Lower Limit of Quantification

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (50 µL Plasma or Tissue Homogenate) add_is Add 150 µL Acetonitrile with Internal Standard sample->add_is vortex Vortex Mix (30 sec) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Many antibacterial agents function by inhibiting essential bacterial signaling pathways, such as two-component systems that regulate environmental adaptation and virulence.[6][7] A generalized diagram of such a pathway is presented below.

signaling_pathway cluster_pathway Bacterial Two-Component Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ext_signal External Stimulus (e.g., pH, Osmolarity, Host Factor) hk Sensor Histidine Kinase (HK) ext_signal->hk hk->hk rr Response Regulator (RR) hk->rr Phosphotransfer dna DNA rr->dna Binds to Promoter gene_exp Target Gene Expression (e.g., Virulence, Resistance) dna->gene_exp agent This compound agent->hk Inhibition

Caption: Inhibition of a bacterial two-component signaling pathway.

References

Troubleshooting & Optimization

Optimizing "Antibacterial agent 118" concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 118

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize the use of Agent 118 in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most applications, we recommend preparing a 10 mg/mL stock solution in 100% DMSO. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in your assay medium does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.

Q2: What is the known mechanism of action for Agent 118?

A2: Agent 118 is a potent inhibitor of bacterial cell wall synthesis. It specifically targets and blocks the activity of D-Alanine-D-Alanine ligase (Ddl), an essential enzyme in the peptidoglycan synthesis pathway. This inhibition prevents the formation of the D-Ala-D-Ala dipeptide, a critical precursor for peptidoglycan cross-linking, ultimately leading to cell lysis.

Q3: How can I determine if Agent 118 is bactericidal or bacteriostatic against my bacterial strain?

A3: To determine whether Agent 118 is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), you must first determine the Minimum Inhibitory Concentration (MIC) and then proceed with a Minimum Bactericidal Concentration (MBC) assay. A detailed protocol for both is provided below. Generally, if the MBC is no more than four times the MIC, the agent is considered bactericidal.

Q4: Is Agent 118 effective against Gram-positive or Gram-negative bacteria?

A4: Due to its mechanism of targeting peptidoglycan synthesis, Agent 118 is highly effective against a broad range of Gram-positive bacteria. Its efficacy against Gram-negative bacteria can be limited due to the protective outer membrane, which may prevent the agent from reaching its target in the cytoplasm.

Troubleshooting Guide

This section addresses common issues encountered during in vitro assays with Agent 118.

Issue Potential Cause Recommended Solution
No bacterial inhibition observed, even at high concentrations. 1. Agent Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Bacterial Resistance: The strain may have intrinsic or acquired resistance. 3. High Inoculum: The starting bacterial concentration was too high.1. Use a fresh aliquot of the stock solution. Prepare new stock if necessary. 2. Verify the agent's activity against a known sensitive control strain (e.g., S. aureus ATCC 29213). 3. Standardize your inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL).
Precipitation of Agent 118 in the assay medium. 1. Low Solubility: The concentration of the agent exceeds its solubility limit in the aqueous medium. 2. Solvent Shock: The DMSO stock was added too quickly to the aqueous medium.1. Perform a serial dilution of the agent directly in the assay plate to minimize the time the highest concentration is in the medium. 2. Add the DMSO stock dropwise while vortexing the medium to ensure rapid and even dispersion.
Inconsistent or non-reproducible MIC/MBC results. 1. Inoculum Variability: Inconsistent starting bacterial density between experiments. 2. Pipetting Errors: Inaccurate serial dilutions. 3. Incubation Variation: Inconsistent incubation time or temperature.1. Always standardize the inoculum using a spectrophotometer (e.g., to an OD600 of 0.08–0.1) and confirm with plate counts. 2. Calibrate your pipettes regularly. Use fresh tips for each dilution step. 3. Ensure your incubator maintains a stable and uniform temperature. Always incubate plates for the same duration.
Growth observed in the sterility control well. Contamination: The growth medium, plates, or agent stock may be contaminated.Discard the results from the contaminated plate. Use fresh, sterile medium and materials for the next experiment. Filter-sterilize the agent stock solution if contamination is suspected.

Experimental Protocols & Data

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method as recommended by CLSI guidelines.

  • Prepare Inoculum:

    • From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in fresh CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL. This will be your working inoculum.

  • Prepare Assay Plate:

    • Dispense 50 µL of CAMHB into wells A1 through A12 of a 96-well microtiter plate.

    • Prepare a 2X working solution of Agent 118 at 4X the highest desired final concentration. Add 100 µL of this solution to well A1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then A2 to A3, and so on, up to well A10. Discard 50 µL from well A10.

    • Well A11 will serve as the growth control (no agent). Well A12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the working inoculum (~1 x 10^6 CFU/mL) to wells A1 through A11. This brings the final volume to 100 µL and the final inoculum to 5 x 10^5 CFU/mL.

    • Add 50 µL of sterile CAMHB to well A12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Agent 118 that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
  • Perform MIC Assay: Complete the MIC assay as described above.

  • Subculture: From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.

  • Plate Aliquots: Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Be sure to label the spots corresponding to the concentrations.

  • Incubate: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically corresponding to ≤ 2-3 colonies from a 10 µL spot).

Example Data
Bacterial Strain Agent 118 MIC (µg/mL) Agent 118 MBC (µg/mL) Interpretation
Staphylococcus aureus24Bactericidal
Enterococcus faecalis48Bactericidal
Escherichia coli64>128Bacteriostatic / Limited Activity
Pseudomonas aeruginosa>128>128Resistant

Visual Guides & Workflows

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

G UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Pentapeptide UDP-NAM -Pentapeptide UDP_NAM->Pentapeptide MurC-F L_Ala L-Alanine L_Ala->Pentapeptide MurC-F D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->Pentapeptide Lipid_II Lipid II Pentapeptide->Lipid_II MraY Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation Transpeptidation Agent118 Antibacterial Agent 118 Ddl Ddl Ligase Agent118->Ddl Inhibits Ddl->D_Ala_D_Ala Catalyzes

Caption: Agent 118 inhibits Ddl ligase, blocking peptidoglycan synthesis.

Experimental Workflow: MIC & MBC Determination

G cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare & Standardize Bacterial Inoculum serial_dilution Perform 2-Fold Serial Dilution of Agent 118 in 96-Well Plate prep_inoculum->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC Result (Lowest concentration with no growth) incubate_mic->read_mic plate_wells Plate Aliquots from Wells with No Visible Growth read_mic->plate_wells Proceed if MIC is determined incubate_mbc Incubate Agar Plate 18-24h at 37°C plate_wells->incubate_mbc read_mbc Read MBC Result (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and subsequent MBC values.

Troubleshooting Logic: Inconsistent MIC Results

G start Inconsistent MIC Results check_inoculum Was inoculum standardized (e.g., 0.5 McFarland)? start->check_inoculum check_pipetting Are pipettes calibrated? Were fresh tips used? check_inoculum->check_pipetting Yes fix_inoculum Standardize inoculum before each experiment check_inoculum->fix_inoculum No check_incubation Was incubation time and temp consistent? check_pipetting->check_incubation Yes fix_pipetting Calibrate pipettes and use proper technique check_pipetting->fix_pipetting No fix_incubation Ensure incubator stability and consistent timing check_incubation->fix_incubation No solved Problem Solved check_incubation->solved Yes fix_inoculum->solved fix_pipetting->solved fix_incubation->solved

Caption: A logical flow for troubleshooting inconsistent MIC results.

"Antibacterial agent 118" degradation and stability problems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of Antibacterial Agent 118. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For short-term storage (up to 1 week), stock solutions of Agent 118 prepared in DMSO or ethanol should be stored at 2-8°C and protected from light. For long-term storage, we recommend preparing aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: Is Agent 118 sensitive to light?

A2: Yes, preliminary data indicates that Agent 118 exhibits significant photodegradation. All experiments involving the agent should be conducted under subdued light conditions, and storage containers should be wrapped in aluminum foil or use amber vials.

Q3: What are the primary degradation pathways for Agent 118?

A3: The primary degradation pathways identified so far are hydrolysis, particularly under basic conditions, and oxidation. Photodegradation is also a significant concern. Thermal degradation is less pronounced but can occur at elevated temperatures over extended periods.

Q4: Can I use phosphate-buffered saline (PBS) to dissolve Agent 118 for my cell-based assays?

A4: Caution is advised when using aqueous buffers like PBS, especially if the final solution will be stored for several hours before use. Agent 118 is susceptible to hydrolysis. It is recommended to prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute it into the aqueous assay medium immediately before the experiment.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of antibacterial activity in my assays.

  • Possible Cause 1: pH-mediated Degradation. Agent 118 is highly susceptible to hydrolysis in basic conditions (pH > 8). The pH of your culture medium may be contributing to rapid degradation.

  • Troubleshooting Step: Measure the pH of your assay medium after adding all components. If it is alkaline, consider using a different buffering system. Prepare fresh dilutions of Agent 118 immediately before each experiment to minimize the time it spends in aqueous solution.

  • Possible Cause 2: Adsorption to Plastics. Like many compounds, Agent 118 may adsorb to the surfaces of certain plastics (e.g., polypropylene).

  • Troubleshooting Step: Test for loss of compound by comparing results from experiments conducted in glass or low-adhesion microplates versus standard polystyrene plates.

Problem 2: My HPLC analysis shows multiple unknown peaks appearing over a short time.

  • Possible Cause 1: Oxidative Degradation. Agent 118 can be oxidized if the solvent is not degassed or if it is exposed to air for prolonged periods.

  • Troubleshooting Step: Use high-purity, degassed solvents for sample preparation and HPLC mobile phases. Consider adding a small amount of an antioxidant, like BHT, if compatible with your analysis, to see if it prevents the formation of the new peaks.

  • Possible Cause 2: Photodegradation. Exposure to ambient or UV light during sample preparation or while waiting in the autosampler can cause degradation.

  • Troubleshooting Step: Prepare samples under yellow or red light. Use amber autosampler vials or cover the vial tray to protect it from light.

Data on Forced Degradation Studies

The following table summarizes the results of forced degradation studies on this compound, providing an overview of its stability under various stress conditions.

Stress ConditionParameters% Degradation of Agent 118Major Degradants FormedNotes
Acidic Hydrolysis 0.1 M HCl at 60°C for 24h15.2%DP-1, DP-2Moderate degradation observed.
Basic Hydrolysis 0.1 M NaOH at 60°C for 4h85.7%DP-3, DP-4, DP-5Highly unstable in basic conditions.
Oxidative 6% H₂O₂ at 25°C for 12h45.3%DP-6, DP-7Significant oxidative degradation.
Thermal Solid state at 80°C for 48h8.9%DP-1Relatively stable to dry heat.
Photolytic 254 nm UV light for 6h62.5%DP-8, DP-9Highly photolabile.

DP = Degradation Product

Key Experimental Protocols

Protocol 1: Forced Degradation Study for Agent 118

This protocol outlines the methodology for subjecting Agent 118 to various stress conditions to identify its potential degradation pathways.

1. Materials:

  • This compound
  • HPLC-grade Acetonitrile and Water
  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
  • Class A volumetric flasks, pipettes
  • pH meter, water bath, photostability chamber, HPLC system with a UV/PDA detector.

2. Stock Solution Preparation:

  • Accurately weigh and dissolve Agent 118 in acetonitrile to prepare a 1 mg/mL stock solution.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Neutralize with an equivalent amount of acid before analysis.
  • Oxidation: Mix 1 mL of stock solution with 9 mL of 6% H₂O₂. Keep at room temperature, protected from light.
  • Thermal Degradation: Store a known quantity of solid Agent 118 in an oven at 80°C.
  • Photodegradation: Expose a solution of Agent 118 (e.g., 100 µg/mL in acetonitrile/water) to UV light in a photostability chamber.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Dilute the sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
  • Analyze by a stability-indicating HPLC method. The method should be capable of separating the intact Agent 118 from all degradation products.
  • Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control sample.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Stress Incubation cluster_analysis Analysis stock Prepare 1 mg/mL Stock (Agent 118 in ACN) stress_samples Prepare Stress Samples (Acid, Base, Oxidative, etc.) stock->stress_samples incubation Incubate under specific conditions (Heat, Light, etc.) stress_samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc Dilute and Inject into HPLC-PDA sampling->hplc data Analyze Data: Peak Purity, % Degradation hplc->data report report data->report Generate Report

Caption: Workflow for a forced degradation study of Agent 118.

G start Problem: Unexpected Degradation of Agent 118 check_hplc Are new peaks seen in HPLC? start->check_hplc check_activity Is biological activity lower than expected? start->check_activity photodegradation Cause: Photodegradation Solution: Protect from light (amber vials, subdued light). check_hplc->photodegradation Yes, especially in autosampler oxidation Cause: Oxidation Solution: Use degassed solvents, work under inert atmosphere. check_hplc->oxidation Yes, after air exposure hydrolysis Cause: Hydrolysis Solution: Check pH of medium, prepare fresh solutions. check_activity->hydrolysis Yes, in aqueous buffer/media adsorption Cause: Adsorption to plastic Solution: Use glass or low-adhesion labware. check_activity->adsorption Yes, after incubation in plastic plates

Caption: Troubleshooting logic for Agent 118 degradation issues.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway parent This compound (Intact Molecule) hydro_intermediate Hydrolytic Intermediate parent->hydro_intermediate H₂O / OH⁻ dp6 Degradant DP-6 (N-oxide) parent->dp6 [O] / H₂O₂ dp7 Degradant DP-7 parent->dp7 [O] / H₂O₂ dp8 Degradant DP-8 parent->dp8 hv (Light) dp3 Degradant DP-3 hydro_intermediate->dp3 dp4 Degradant DP-4 hydro_intermediate->dp4

Caption: Hypothetical degradation pathways for Agent 118.

"Antibacterial agent 118" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding off-target effects of Antibacterial Agent 118 observed in mammalian cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell lines (HeLa, HEK293) at concentrations close to the antibacterial effective dose. Is this expected?

A1: This is not an uncommon observation when testing antibacterial agents in mammalian systems. While Agent 118 is optimized for bacterial targets, cross-reactivity with homologous mammalian proteins or other off-target interactions can lead to cytotoxicity. We recommend performing a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your specific cell line and comparing it to the antibacterial effective concentration.

Q2: Our cells are exhibiting unusual morphological changes, such as rounding and detachment, even at sub-lethal concentrations of Agent 118. What could be the cause?

A2: Morphological changes often indicate effects on the cytoskeleton or cell adhesion processes. Agent 118 may be interacting with proteins involved in regulating actin dynamics or focal adhesions. We suggest performing immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and vinculin to investigate these potential off-target effects further.

Q3: We noticed an unexpected decrease in the phosphorylation of a kinase in our signaling pathway of interest after treatment with Agent 118. How can we confirm if this is a direct off-target effect?

A3: To determine if Agent 118 is directly inhibiting the kinase, a cell-free in vitro kinase assay is the gold standard. This assay will measure the ability of the kinase to phosphorylate its substrate in the presence of Agent 118, removing the complexities of the cellular environment. If direct inhibition is confirmed, this indicates a significant off-target interaction.

Troubleshooting Guides

Guide 1: Investigating High Cytotoxicity

If you are observing higher-than-expected cytotoxicity, follow this workflow to diagnose the potential cause.

G A Start: Unexpectedly High Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT) in Your Cell Line A->B C Determine CC50 (Cytotoxic Concentration 50%) B->C D Is CC50 close to Antibacterial EC50? C->D E High Probability of Off-Target Cytotoxicity D->E Yes F Off-Target Cytotoxicity is Less Likely. Investigate other factors: Contamination, Solvent Effects. D->F No G Perform Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) E->G H Characterize Mechanism of Cell Death G->H

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Guide 2: Unraveling Altered Signaling Pathways

Use this guide if you suspect an off-target effect on a specific signaling pathway.

G A Start: Unexpected Change in a Signaling Pathway (e.g., p-Kinase levels) B Perform Western Blot to Confirm Effect on Upstream/Downstream Targets in the Pathway A->B C Is the entire pathway uniformly affected? B->C D Indicates a potential hit on an upstream receptor or kinase. C->D Yes E Suggests a specific hit on a single protein. Isolate the affected node. C->E No F Perform In Vitro Kinase Assay with Purified Kinase and Agent 118 D->F E->F G Does Agent 118 inhibit kinase activity? F->G H Confirmed: Direct Off-Target Inhibition of Kinase X G->H Yes I Effect is likely indirect. Investigate other possibilities: Phosphatase activity, cross-talk. G->I No

Caption: Workflow for investigating altered cell signaling pathways.

Quantitative Data Summary

The following tables summarize the known activity and cytotoxicity profiles of Agent 118.

Table 1: Comparative IC50 Values of Agent 118

Target Species Type IC50 (µM)
DNA Gyrase E. coli On-Target 0.05
Topoisomerase IIα Human Off-Target 7.8
hERG Channel Human Off-Target > 50

| VEGFR2 | Human | Off-Target | 12.5 |

Table 2: Cytotoxicity (CC50) Profile of Agent 118 in Mammalian Cell Lines after 48h

Cell Line Tissue of Origin CC50 (µM)
HEK293 Human Embryonic Kidney 15.2
HeLa Human Cervical Cancer 9.8
HepG2 Human Liver Cancer 11.4

| HUVEC | Human Umbilical Vein | 22.1 |

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • Agent 118 stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Agent 118 in complete medium.

  • Remove the old medium from the wells and add 100 µL of the Agent 118 dilutions. Include wells with vehicle control (e.g., DMSO) and medium-only blanks.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol allows for the detection of changes in the phosphorylation state of the ERK1/2 kinase, a key component of the MAPK signaling pathway.

Materials:

  • Cell lysates from Agent 118-treated and control cells

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Treat cells with Agent 118 at various concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Image the blot using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize the results.

Visualizing Off-Target Effects

G cluster_on On-Target Effect (Bacteria) cluster_off Off-Target Effect (Mammalian Cell) A Agent 118 B Bacterial DNA Gyrase A->B Inhibits C DNA Replication Blocked B->C D Bacterial Cell Death C->D E Agent 118 F Human Topoisomerase IIα E->F Inhibits (Weakly) G DNA Damage Response F->G H Apoptosis G->H

Caption: Logical relationship between on-target and off-target effects.

"Antibacterial agent 118" binding to plasticware and lab equipment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 118

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling and experimental use of this compound, with a specific focus on mitigating its non-specific binding to laboratory plasticware.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also referred to as compound 20) is an antimycobacterial agent. It has demonstrated activity against various mycobacterial species, including M. tuberculosis (Mtb) H37Ra and H37Rv, M. aurum, M. smegmatis, and M. avium[1]. Its primary application is in tuberculosis research[1].

Q2: Why am I observing lower-than-expected potency or inconsistent results in my assays?

A2: Inconsistent results or a loss of potency are often due to the non-specific binding (NSB) of the compound to laboratory plastics, such as microplates, pipette tips, and tubes[2][3]. Hydrophobic and/or charged small molecules have a tendency to adsorb to the surfaces of common plastics like polypropylene and polystyrene, which reduces the effective concentration of the agent in your assay and leads to variability[4][5].

Q3: To which types of labware does this compound bind most strongly?

A3: While specific binding data for Agent 118 is not published, compounds with similar properties (hydrophobic small molecules) tend to bind most strongly to standard, untreated polystyrene and polypropylene surfaces[4][6]. The binding is primarily driven by hydrophobic interactions between the compound and the plastic surface[5]. Tissue-culture treated plates, which have a more charged surface, can also exhibit significant binding through both hydrophobic and ionic interactions[4].

Q4: How can I minimize the binding of Agent 118 to my lab equipment?

A4: Several strategies can be employed to reduce non-specific binding:

  • Use Low-Binding Labware: The most effective method is to use commercially available low-adsorption or non-binding microplates and tubes[4][7][8]. These products have surfaces that are typically modified to be more hydrophilic, which repels hydrophobic compounds.

  • Modify Assay Buffer: Adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help keep the compound in solution and reduce its interaction with plastic surfaces[9].

  • Solvent Choice: Including a small percentage of an organic solvent such as acetonitrile or methanol in your aqueous buffers can also inhibit binding, though care must be taken to ensure solvent compatibility with your experimental system[4].

  • Surface Passivation: Pre-treating labware with a blocking agent like Bovine Serum Albumin (BSA) can coat the plastic surface and prevent the agent from binding[10].

Q5: How can I determine how much of my compound is being lost to plasticware?

A5: You can quantify the loss by performing a recovery experiment. This involves incubating a known concentration of Agent 118 in the plasticware of interest (e.g., a well of a microplate) for a duration relevant to your assay. The supernatant is then carefully collected, and the concentration of the agent is measured using a sensitive analytical method like HPLC or LC-MS. The difference between the initial and final concentration represents the amount lost to the surface[4]. A detailed protocol is provided in this guide.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving issues related to the suspected binding of this compound.

Problem: Inconsistent IC50 values or poor assay reproducibility.

This common issue often points to variable compound concentrations. The following diagram illustrates a step-by-step troubleshooting workflow.

G A Start: Inconsistent Assay Results B Hypothesis: Compound is binding to plasticware. A->B C Action: Perform a recovery experiment. (See Protocol 1) B->C D Is compound recovery <90%? C->D E Binding is significant. Implement mitigation strategy. D->E  Yes F Binding is not the primary issue. Investigate other variables: - Reagent stability - Pipetting accuracy - Cell health D->F No   G Option 1: Switch to low-binding microplates and tubes. E->G H Option 2: Modify assay buffer. (e.g., add 0.01% Tween-20) E->H I Option 3: Passivate standard plates. (See Protocol 2) E->I J Action: Re-run recovery experiment with the chosen mitigation strategy. G->J H->J I->J K Is compound recovery now >95%? J->K L Problem Solved. Proceed with main experiment using the validated method. K->L  Yes M Try a different mitigation strategy or combine approaches. K->M No   M->G

Caption: Troubleshooting workflow for addressing inconsistent assay results.

Data Presentation

The degree of non-specific binding is highly dependent on the type of plastic used. The table below summarizes expected recovery rates for a hydrophobic small molecule like Agent 118 across different labware materials, based on general principles reported in the literature[4][6].

Labware MaterialSurface PropertyExpected Compound Recovery (%)Primary Binding Interaction
Standard Polystyrene (PS)Hydrophobic, Aromatic50 - 75%Hydrophobic
Standard Polypropylene (PP)Hydrophobic, Aliphatic60 - 85%Hydrophobic
Tissue-Culture Treated PSHydrophilic, Charged70 - 90%Ionic & Hydrophobic
Low-Binding PolymerHydrophilic, Neutral> 95%Minimal
Glass (Silanized)Hydrophobic> 95%Minimal

Experimental Protocols

Protocol 1: Quantification of Agent 118 Loss to Microplate Wells

Objective: To quantify the percentage of this compound that binds to the surface of a 96-well plate.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS)

  • 96-well plate to be tested (e.g., standard polystyrene)

  • Analytical instrument (HPLC or LC-MS) with a validated method for Agent 118 detection

  • Low-binding centrifuge tubes for collecting standards

Methodology:

  • Prepare Working Solution: Prepare a working solution of Agent 118 in your assay buffer at the final concentration used in your experiments (e.g., 10 µM).

  • Prepare Standard (T0): Immediately after preparation, transfer an aliquot of the working solution (e.g., 200 µL) to a low-binding tube. This will serve as your 100% or "Time 0" standard.

  • Incubate in Plate: Add the same volume (e.g., 200 µL) of the working solution to several wells of the test plate.

  • Incubate: Cover the plate and incubate it under the same conditions as your actual assay (e.g., 2 hours at 37°C).

  • Collect Supernatant: After incubation, carefully pipette the entire volume from each well into new, clean low-binding tubes. Be careful not to scrape the surface of the well.

  • Analysis: Analyze the concentration of Agent 118 in the T0 standard and the incubated samples using your validated HPLC or LC-MS method.

  • Calculate Recovery: Calculate the percentage of recovery using the following formula: % Recovery = (Concentration in Sample / Concentration in T0 Standard) * 100

Protocol 2: Surface Passivation of Standard Polystyrene Plates with BSA

Objective: To coat the surface of standard plasticware with Bovine Serum Albumin (BSA) to block non-specific binding sites.

Materials:

  • Polystyrene 96-well plates

  • Bovine Serum Albumin (BSA), preferably fatty-acid free

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile water

Methodology:

  • Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in sterile PBS (e.g., 1 gram of BSA in 100 mL of PBS). Filter-sterilize the solution through a 0.22 µm filter.

  • Coat Plates: Add a sufficient volume of the 1% BSA solution to each well to cover the surface completely (e.g., 200 µL for a 96-well plate).

  • Incubate: Cover the plate and incubate for at least 2 hours at room temperature, or overnight at 4°C.

  • Wash: Aspirate the BSA solution from the wells. Wash each well 2-3 times with sterile PBS or sterile water to remove any unbound BSA.

  • Dry: After the final wash, invert the plate and tap it gently on a clean paper towel to remove excess liquid. Let the plate air-dry in a sterile environment (e.g., a laminar flow hood).

  • Use or Store: The passivated plates are now ready for use. They can also be stored, covered, at 4°C for a short period.

Visualization of Binding Factors

The non-specific binding of a small molecule is influenced by a combination of factors related to the compound, the surface, and the solution.

G cluster_0 Driving Factors A Compound Properties - High Hydrophobicity (LogP) - Charge Outcome High Non-Specific Binding (Loss of Compound) A->Outcome B Surface Properties - Plastic Type (PP, PS) - High Surface Area B->Outcome C Solution Properties - Aqueous Buffer - No Detergent C->Outcome

Caption: Key factors contributing to non-specific compound binding.

References

Technical Support Center: Troubleshooting "Antibacterial Agent 118" Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address precipitation issues encountered with "Antibacterial agent 118" in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" precipitating out of my buffer solution?

Precipitation of "this compound" can be triggered by a variety of factors. These include the concentration of the agent exceeding its solubility limit in the specific buffer, the pH of the buffer, the ionic strength, and the temperature.[1][2][3] Interactions with other components in the buffer can also lead to precipitation.

Q2: Can the type of buffer I use affect the solubility of "this compound"?

Absolutely. Different buffer systems have varying chemical properties that can influence the solubility of small molecules. Some buffer components may interact with "this compound," reducing its solubility. It is crucial to select a buffer that is compatible with the agent.[3]

Q3: Does temperature play a role in the precipitation of "this compound"?

Yes, temperature is a critical factor. For some compounds, solubility increases with temperature, while for others, it can decrease. A study on the precipitation of other antibacterial agents showed that precipitation increased at lower temperatures.[1] It is recommended to assess the effect of temperature on the solubility of "this compound" in your specific buffer.

Q4: Can the concentration of "this compound" be too high for my buffer?

Yes, every compound has a saturation point in a given solvent or buffer. If the concentration of "this compound" exceeds this limit, it will precipitate out of the solution.[1]

Q5: How does the pH of the buffer affect solubility?

The pH of the buffer can significantly impact the solubility of "this compound," especially if the compound has ionizable groups. The charge state of the molecule can change with pH, affecting its interaction with the solvent and its tendency to precipitate.[2]

Troubleshooting Guide

If you are experiencing precipitation of "this compound," follow these steps to identify and resolve the issue.

Step 1: Initial Assessment

First, confirm that the precipitate is indeed "this compound." Contaminants or interactions with other components could also cause precipitation.

Step 2: Buffer and Agent Concentration

Review the concentration of "this compound" and the composition of your buffer.

  • Reduce Concentration: The most straightforward first step is to lower the concentration of "this compound."

  • Buffer Composition: Certain buffer components can interact with your compound. Consider switching to an alternative buffer system. For example, if you are using a phosphate buffer, you might test a Tris-based buffer.

Step 3: pH Adjustment

The solubility of ionizable compounds is highly dependent on pH.

  • Determine the pKa: If the pKa of "this compound" is known, adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.

  • Empirical Testing: If the pKa is unknown, empirically test a range of pH values to find the optimal pH for solubility.

Step 4: Temperature Control

Temperature can influence solubility.

  • Increase Temperature: Gently warming the solution may help dissolve the precipitate. However, be cautious as excessive heat can degrade the compound. Studies on other antibiotics have shown that lower temperatures can increase precipitation.[1]

  • Maintain Consistent Temperature: Ensure that the temperature is kept constant during your experiment, as fluctuations can cause the compound to fall out of solution.

Step 5: Co-solvents and Excipients

If the above steps are not successful, consider the use of co-solvents or excipients.

  • Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can significantly increase the solubility of hydrophobic compounds. Start with a low percentage (e.g., 1-5%) and assess the impact on your experiment.

  • Solubilizing Excipients: Surfactants or cyclodextrins can be used to enhance solubility. The choice of excipient will depend on the properties of "this compound" and the requirements of your assay.

Data Presentation: Illustrative Solubility of a Small Molecule Antibacterial Agent

Due to the lack of specific public data for "this compound," the following table provides an illustrative example of how to structure solubility data for a generic small molecule antibacterial agent. Researchers should perform their own solubility studies to determine the optimal conditions for "this compound."

Buffer System (50 mM)pHTemperature (°C)Maximum Solubility (µg/mL)Observations
Phosphate-Buffered Saline7.42550Precipitation observed above 60 µg/mL
Phosphate-Buffered Saline7.43775Increased solubility with temperature
Tris-HCl7.425150Higher solubility compared to PBS
Tris-HCl8.525250Increased solubility at higher pH
Citrate Buffer5.02520Poor solubility in acidic buffer

Experimental Protocols

Protocol 1: Determining Maximum Solubility

  • Prepare a series of concentrations of "this compound" in the desired buffer.

  • Incubate the solutions at the experimental temperature for a set period (e.g., 2 hours), allowing for equilibration.

  • Visually inspect for any precipitate.

  • For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • The highest concentration with no visible precipitate or where the supernatant concentration equals the prepared concentration is the maximum solubility.

Mandatory Visualizations

Troubleshooting Workflow for Precipitation Issues

TroubleshootingWorkflow Start Precipitation Observed Check_Concentration Is Concentration Too High? Start->Check_Concentration Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration Yes Check_Buffer Is Buffer Composition Optimal? Check_Concentration->Check_Buffer No Resolved Issue Resolved Reduce_Concentration->Resolved Change_Buffer Test Alternative Buffers (e.g., Tris, HEPES) Check_Buffer->Change_Buffer No Check_pH Is pH Appropriate? Check_Buffer->Check_pH Yes Change_Buffer->Resolved Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Temp Is Temperature a Factor? Check_pH->Check_Temp Yes Adjust_pH->Resolved Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Yes Consider_Cosolvents Consider Co-solvents/Excipients Check_Temp->Consider_Cosolvents No Adjust_Temp->Resolved Add_Cosolvent Add Co-solvent (e.g., DMSO) Consider_Cosolvents->Add_Cosolvent Yes Unresolved Issue Persists Consult Further Consider_Cosolvents->Unresolved No Add_Cosolvent->Resolved

A flowchart outlining the steps to troubleshoot precipitation of "this compound".

References

Improving the bioavailability of "Antibacterial agent 118" in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of "Antibacterial agent 118" in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common initial hurdles observed with the oral bioavailability of novel antibacterial agents like "this compound"?

Initial studies with novel antibacterial agents often reveal challenges such as low aqueous solubility, degradation in the gastrointestinal (GI) tract, poor permeability across the intestinal epithelium, and significant first-pass metabolism in the liver. These factors can collectively lead to sub-optimal systemic exposure and reduced efficacy.

Q2: How can the formulation of "this compound" be modified to improve its absorption?

Several formulation strategies can be employed to enhance the absorption of poorly soluble compounds. These include micronization to increase the surface area for dissolution, nano-formulations such as lipid-based nanoparticles or polymeric nanoparticles to improve solubility and permeability, and the creation of amorphous solid dispersions to prevent crystallization and improve dissolution rates.

Q3: What is a prodrug approach, and could it be beneficial for "this compound"?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome various biopharmaceutical challenges. For "this compound," a prodrug could be designed to have increased aqueous solubility, enhanced permeability across the intestinal membrane, or protection from degradation in the GI tract.

Troubleshooting Guide

Issue 1: Low Oral Bioavailability (<10%) in Initial Pharmacokinetic (PK) Studies

This is a common issue for many new chemical entities. The following steps can help diagnose and address the problem.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Characterize the solubility, permeability, and stability of "this compound" at different pH values mimicking the GI tract.

  • Formulation Enhancement: Test various formulations to improve solubility and dissolution rate.

  • In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of "this compound" and identify potential efflux by P-glycoprotein (P-gp) transporters.

  • Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism.

Comparative Efficacy of Formulation Strategies:

Formulation StrategyDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)
Aqueous Suspension 500.8 ± 0.22.04.5 ± 1.18
Micronized Suspension 501.5 ± 0.41.59.2 ± 2.316
Lipid Nanoparticles 504.2 ± 0.91.025.8 ± 5.748
Amorphous Solid Dispersion 503.8 ± 0.71.023.1 ± 4.943
Issue 2: High Variability in Plasma Concentrations Across Animal Subjects

High inter-individual variability can mask the true pharmacokinetic profile of a compound and complicate dose-response assessments.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure strict control over fasting/feeding status, dosing technique, and sampling times for all animals.

  • Evaluate Formulation Homogeneity: Verify that the formulation provides a consistent and uniform dose of "this compound."

  • Consider Genetic Differences: Be aware of potential genetic variations in metabolic enzymes or transporters among the animal strain being used.

Experimental Protocols

Protocol 1: Preparation of Lipid Nanoparticles

This protocol describes the preparation of lipid nanoparticles for "this compound" using a hot homogenization and ultrasonication method.

  • Melt the Lipid Phase: Heat a mixture of a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid) to 10-15°C above the melting point of the solid lipid.

  • Incorporate the Drug: Add "this compound" to the molten lipid phase and stir until a clear solution is obtained.

  • Prepare the Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.

  • Form the Emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Reduce Particle Size: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cool and Characterize: Allow the nanoemulsion to cool to room temperature to form solid lipid nanoparticles. Characterize the nanoparticles for particle size, polydispersity index, and encapsulation efficiency.

Protocol 2: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Apical to Basolateral (A-B): Add "this compound" to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.

    • Basolateral to Apical (B-A): Add "this compound" to the basolateral side and collect samples from the apical side to determine the extent of active efflux.

  • Sample Analysis: Analyze the concentration of "this compound" in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to classify the permeability of the compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_strategy Strategy Development cluster_evaluation In Vivo Evaluation A Low Oral Bioavailability of 'this compound' B Assess Physicochemical Properties (Solubility, Stability) A->B C In Vitro Permeability (Caco-2 Assay) A->C D In Vitro Metabolism (Liver Microsomes) A->D E Formulation Enhancement (e.g., Lipid Nanoparticles) B->E Poor Solubility C->E Poor Permeability F Prodrug Synthesis D->F High First-Pass Metabolism G Pharmacokinetic Study in Animal Model E->G F->G H Improved Bioavailability G->H

Caption: Troubleshooting workflow for low oral bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Drug_Formulation Drug Formulation (e.g., Nanoparticle) Free_Drug 'this compound' (Free Drug) Drug_Formulation->Free_Drug Dissolution Enterocyte Enterocyte Free_Drug->Enterocyte Passive Diffusion & Active Transport Pgp_Efflux P-gp Efflux Pump Enterocyte->Pgp_Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Absorption Pgp_Efflux->Free_Drug Efflux

Caption: Drug absorption and efflux at the intestinal epithelium.

Technical Support Center: Overcoming Resistance to Antibacterial Agent 118

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with "Antibacterial agent 118" and its distinct analogue, "BAS-118."

Disclaimer: "this compound" is identified as an antimycobacterial agent, while "BAS-118" is a benzamide derivative effective against Helicobacter pylori. This guide addresses them as separate entities for clarity and targeted support.

Section 1: "this compound" for Mycobacterial Strains

"this compound" (also referred to as compound 20) is an antimycobacterial agent with demonstrated activity against various Mycobacterium species. Researchers encountering resistance to this agent can consult the following resources.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. It is known to exhibit antimycobacterial properties, suggesting it likely targets essential pathways in Mycobacterium species.

Q2: My Mycobacterium strain shows reduced susceptibility to this compound. What are the common resistance mechanisms in mycobacteria?

A2: While specific resistance mechanisms to this compound are not yet documented, mycobacteria commonly develop resistance through several mechanisms:

  • Target Modification: Mutations in the gene encoding the drug's target protein can prevent the drug from binding effectively.[1]

  • Enzymatic Inactivation: The bacteria may produce enzymes that modify or degrade the antibacterial agent.

  • Efflux Pumps: Bacteria can actively transport the drug out of the cell, preventing it from reaching its target at a sufficient concentration.[2]

  • Reduced Cell Wall Permeability: The unique and complex cell wall of mycobacteria can be modified to further restrict drug entry.[3]

  • Prodrug Activation Failure: If the agent is a prodrug (requiring activation by a bacterial enzyme), mutations in the activating enzyme can lead to resistance.

Q3: How can I investigate the mechanism of resistance in my bacterial strain?

A3: A combination of genomic and phenotypic approaches is recommended. You can sequence the genome of your resistant strain and compare it to a susceptible parent strain to identify potential mutations in target genes or genes related to drug metabolism. Phenotypic assays, such as efflux pump inhibition assays, can help determine if this is the mechanism of resistance.

Q4: Are there strategies to overcome resistance to antimycobacterial agents like this compound?

A4: Yes, several strategies can be employed:

  • Combination Therapy: Using this compound in combination with other antimycobacterial drugs that have different mechanisms of action can create a synergistic effect and overcome resistance.

  • Efflux Pump Inhibitors (EPIs): If resistance is due to efflux pumps, co-administering an EPI can restore the activity of the antibacterial agent.

  • Dose Optimization: In some cases, increasing the concentration of the agent may be sufficient to overcome low-level resistance, but this must be balanced with potential toxicity.

Troubleshooting Guide
Issue Possible Cause Suggested Action
High Minimum Inhibitory Concentration (MIC) values for this compound Target gene mutation, active drug efflux, or enzymatic inactivation.1. Sequence the genome of the resistant strain to identify mutations in potential target genes.2. Perform an efflux pump inhibition assay.3. Conduct a checkerboard synergy assay with other antimycobacterial drugs.
Inconsistent MIC results Experimental variability in inoculum preparation or assay conditions.1. Standardize the inoculum preparation using McFarland standards.2. Ensure consistent incubation conditions (time, temperature, media).3. Include a susceptible reference strain as a control in all experiments.
Loss of agent activity in later stages of culture Potential for inducible resistance mechanisms.Monitor bacterial growth and agent efficacy over time using time-kill curve experiments.
Quantitative Data: Combination Therapy in Mycobacteria

The following table summarizes representative MIC data for common antimycobacterial drug combinations. While specific data for this compound is not available, this provides a reference for expected synergistic interactions.

Drug Combination Bacterial Strain MIC of Drug A alone (μg/mL) MIC of Drug B alone (μg/mL) MIC of Drug A in Combination (μg/mL) MIC of Drug B in Combination (μg/mL) Fractional Inhibitory Concentration Index (FICI) Interpretation Reference
Isoniazid + RifampinM. tuberculosis H37Rv0.060.120.0150.030.5Synergy[4]
Isoniazid + RifampinM. tuberculosis Beijing0.030.120.00750.030.5Synergy[4]
Isoniazid + RifampinM. tuberculosis Euro-American0.030.250.00750.06250.5Synergy[4]
Isoniazid + RifampinM. tuberculosis Indo-Oceanic0.060.120.030.061.0Additive[4]
Experimental Protocols

A detailed methodology for key experiments is provided below.

This protocol is adapted from the EUCAST reference method.

  • Inoculum Preparation:

    • From a fresh culture of Mycobacterium on solid media, transfer colonies to a tube containing sterile distilled water and glass beads.

    • Vortex for 30 seconds to homogenize the suspension.

    • Allow large clumps to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard using sterile distilled water.

    • Dilute this suspension 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC to achieve a final inoculum of approximately 10^5 CFU/mL.[5]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using Middlebrook 7H9 broth.

    • The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and a well with no bacteria as a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C.

  • Reading Results:

    • Read the plates when the growth control well shows visible turbidity (typically 7-21 days for M. tuberculosis).

    • The MIC is the lowest concentration of the agent that completely inhibits visible growth.[6]

  • Plate Preparation:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents in a final volume of 100 µL of Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of a standardized Mycobacterium suspension (prepared as in the MIC protocol).

    • Incubate the plate at 37°C until growth is visible in the drug-free control well.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FICI by summing the FICs of both drugs.

    • Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Additive/Indifference; FICI > 4.0 = Antagonism.[7]

  • Bacterial Preparation:

    • Grow Mycobacterium to mid-log phase in Middlebrook 7H9 broth.

    • Wash and resuspend the cells in a buffer that does not support growth (e.g., phosphate-buffered saline with Tween 80).

  • Fluorescent Dye Loading:

    • Add a fluorescent substrate of efflux pumps (e.g., ethidium bromide) to the bacterial suspension in the presence of an efflux pump inhibitor (e.g., verapamil or reserpine) to de-energize the cells and allow the dye to accumulate.

    • Incubate to allow for dye uptake.

  • Efflux Measurement:

    • Wash the cells to remove the external dye and resuspend them in a buffer containing a carbon source (e.g., glucose) to energize the efflux pumps.

    • Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease indicates active efflux.

    • To test the effect of a potential inhibitor, add it to the energized cell suspension and compare the rate of fluorescence decrease to a control without the inhibitor.[8][9][10][11]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solutions Potential Solutions Reduced_Susceptibility Reduced Susceptibility to This compound Genomic_Analysis Genomic Sequencing Reduced_Susceptibility->Genomic_Analysis Investigate Mutations Phenotypic_Assays Phenotypic Assays Reduced_Susceptibility->Phenotypic_Assays Investigate Function Combination_Therapy Combination Therapy Genomic_Analysis->Combination_Therapy EPIs Efflux Pump Inhibitors Phenotypic_Assays->EPIs

Caption: Troubleshooting workflow for reduced susceptibility.

signaling_pathway cluster_cell Mycobacterial Cell Agent_118 This compound Target Cellular Target Agent_118->Target Binds to Efflux_Pump Efflux Pump Agent_118->Efflux_Pump Substrate for Inhibition Inhibition of Essential Process Target->Inhibition Efflux_Pump->Agent_118 Expels from cell

Caption: Potential interactions of this compound.

Section 2: "BAS-118" for Helicobacter pylori Strains

"BAS-118" is a novel benzamide derivative demonstrating potent and selective activity against Helicobacter pylori, including strains resistant to clarithromycin and metronidazole. The following resources are for researchers working with this agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BAS-118?

A1: The exact mechanism of action for BAS-118 is still under investigation but is thought to be novel. It exhibits a narrow antibacterial spectrum, primarily targeting H. pylori.

Q2: My H. pylori strain is showing reduced susceptibility to BAS-118. What are the common resistance mechanisms in H. pylori?

A2: While resistance to BAS-118 has not been readily observed in vitro, common resistance mechanisms in H. pylori for other antibiotics include:

  • Point Mutations: Single nucleotide changes in genes encoding drug targets are a primary mechanism of resistance, particularly for clarithromycin (in the 23S rRNA gene) and fluoroquinolones (in the gyrA gene).[3]

  • Enzymatic Inactivation: Inactivation of metronidazole is often due to mutations in genes encoding nitroreductases (rdxA and frxA).[3]

  • Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of various antibiotics.[3]

  • Biofilm Formation: H. pylori can form biofilms that provide a physical barrier to antibiotic penetration.[12]

Q3: How can I determine if my H. pylori strain has developed resistance?

A3: An antimicrobial susceptibility test (AST) is the most direct method. This can be done using agar dilution or broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of BAS-118 for your strain. Molecular methods, such as sequencing of potential target genes, can also be used to identify resistance-conferring mutations.

Q4: What strategies can I use to overcome resistance to anti-H. pylori agents?

A4:

  • Combination Therapy: Standard treatment for H. pylori involves a combination of antibiotics with a proton pump inhibitor (PPI). If resistance to one agent is suspected, a different combination should be considered.

  • Bismuth-Containing Quadruple Therapy: This is often recommended in areas with high clarithromycin resistance.

  • Novel Therapies: Newer treatments, such as potassium-competitive acid blockers (P-CABs) in combination with antibiotics, are showing promise.[13]

Troubleshooting Guide
Issue Possible Cause Suggested Action
Treatment failure with BAS-118 in an animal model Emergence of resistance, poor bioavailability, or inappropriate dosing.1. Isolate H. pylori from the animal and perform an MIC test for BAS-118.2. Evaluate the pharmacokinetics of BAS-118 in the animal model.3. Consider combination therapy with another anti-H. pylori agent.
Variable results in in vitro susceptibility testing Inoculum effect or variations in media pH.1. Strictly standardize the inoculum density for all experiments.2. Ensure the pH of the growth medium is consistent, as the activity of some anti-H. pylori agents is pH-dependent.
Quantitative Data: Combination Therapy in H. pylori

The table below presents eradication rates for common H. pylori treatment regimens. This can serve as a baseline for comparison when designing experiments with BAS-118.

Treatment Regimen (Duration) Geographic Region/Resistance Profile Eradication Rate (Intention-to-Treat) Reference
PAC (PPI, Amoxicillin, Clarithromycin) (7-14 days)Global74.8%[14]
PAM (PPI, Amoxicillin, Metronidazole) (7-14 days)Global72.5%[14]
PAM (7-14 days)Low Metronidazole, High Clarithromycin Resistance92.5%[14]
Metronidazole, Omeprazole, Clarithromycin (14 days)N/A88%[15][16]
Experimental Protocols

Detailed protocols for key experiments are provided below.

  • Media Preparation:

    • Prepare Mueller-Hinton agar supplemented with 5% defibrinated horse blood.

    • Autoclave and cool the agar to 50°C.

    • Add serial two-fold dilutions of BAS-118 to individual flasks of molten agar.

    • Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Harvest H. pylori from a fresh culture plate and suspend in sterile saline to a turbidity equivalent to a 3.0 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the agar plates, including a drug-free control plate.

    • Incubate the plates at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 3-5 days.

  • Reading Results:

    • The MIC is the lowest concentration of the agent that prevents visible growth.

  • DNA Extraction:

    • Harvest H. pylori cells from a culture plate or broth.

    • Use a commercial DNA extraction kit according to the manufacturer's instructions to purify genomic DNA.

  • PCR Amplification:

    • Design primers to amplify genes associated with antibiotic resistance (e.g., 23S rRNA, gyrA, rdxA).

    • Perform PCR using the extracted genomic DNA as a template.

  • Sequencing and Analysis:

    • Purify the PCR product and send it for Sanger sequencing.

    • Align the resulting sequence with the wild-type gene sequence to identify any mutations.

Visualizations

h_pylori_resistance cluster_mechanisms Common H. pylori Resistance Mechanisms cluster_antibiotics Affected Antibiotics Point_Mutations Point Mutations (e.g., 23S rRNA, gyrA) Clarithromycin Clarithromycin Point_Mutations->Clarithromycin Fluoroquinolones Fluoroquinolones Point_Mutations->Fluoroquinolones Enzymatic_Inactivation Enzymatic Inactivation (e.g., rdxA, frxA) Metronidazole Metronidazole Enzymatic_Inactivation->Metronidazole Efflux_Pumps Efflux Pumps Multiple_Drugs Multiple Drugs Efflux_Pumps->Multiple_Drugs Biofilm Biofilm Formation Biofilm->Multiple_Drugs

Caption: Common resistance mechanisms in H. pylori.

logical_relationship cluster_diagnosis Diagnosis of Resistance cluster_treatment Treatment Strategy AST Antimicrobial Susceptibility Testing (AST) Guided_Therapy Susceptibility-Guided Therapy AST->Guided_Therapy Molecular_Testing Molecular Testing Molecular_Testing->Guided_Therapy Empiric_Therapy Empiric Therapy

Caption: Logic for selecting H. pylori treatment.

References

Validation & Comparative

A Comparative Analysis of "Antibacterial Agent 118" and Ampicillin: Efficacy and Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel investigational compound "Antibacterial agent 118" and the well-established broad-spectrum antibiotic, ampicillin. The analysis focuses on their respective antibacterial efficacy, spectrum of activity, and mechanisms of action, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

"this compound," also identified as compound 20, demonstrates notable activity against various Mycobacterium species, positioning it as a potential candidate for antitubercular therapy. In contrast, ampicillin, a β-lactam antibiotic, exhibits a broad spectrum of activity against a wide range of Gram-positive and some Gram-negative bacteria. Direct comparative efficacy is challenging due to their distinct target organisms. This guide presents the available data to highlight their unique profiles.

Data Presentation: In Vitro Efficacy

The antibacterial efficacy of both agents is summarized below, primarily using Minimum Inhibitory Concentration (MIC) values. MIC represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Antibacterial Spectrum and Efficacy (MIC)
Organism"this compound" MICAmpicillin MIC
Mycobacterium Species
Mycobacterium tuberculosis H37Rv62.5 µMVariable, often high due to β-lactamase activity. Combination with β-lactamase inhibitors may be effective.[1]
Mycobacterium tuberculosis H37Ra40.7 µMNot widely reported
Mycobacterium smegmatis163.0 µM16-256 µg/mL (highly variable depending on porin expression)[2]
Mycobacterium aurum10.2 µMNot reported
Mycobacterium avium62.5 µMGenerally considered resistant; effective in combination with β-lactamase inhibitors against intracellular forms.[1]
Common Bacterial Pathogens
Escherichia coliNot reported~4 mg/L
Staphylococcus aureusNot reported0.6-1 mg/L
Streptococcus pneumoniaeNot reported0.03-0.06 mg/L
Haemophilus influenzaeNot reported0.25 mg/L

Note: MIC values for ampicillin can vary significantly based on the bacterial strain and the presence of resistance mechanisms.

Mechanism of Action

"this compound" is reported to function as an inhibitor of mycobacterial methionine aminopeptidase 1. This enzyme is crucial for post-translational modification of proteins in mycobacteria, and its inhibition disrupts essential cellular processes.

Ampicillin is a well-characterized β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[3] This disruption leads to cell lysis and bacterial death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC values presented were likely determined using a standardized broth microdilution method, as detailed below:

  • Preparation of Antimicrobial Agent: A stock solution of the test agent (e.g., "this compound" or ampicillin) is prepared and serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 for mycobacteria).

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for common bacteria; longer periods may be required for slower-growing mycobacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cytotoxicity Assay (MTT Assay on HepG2 Cells)

The cytotoxicity of "this compound" towards HepG2 cells was evaluated, likely using the following protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 50,000 cells/well. The cells are allowed to adhere overnight.

  • Compound Exposure: The cultured cells are treated with various concentrations of "this compound" and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of 'this compound' & Ampicillin C Inoculate microtiter plates A->C B Prepare standardized bacterial inoculum B->C D Incubate under appropriate conditions C->D E Read absorbance/ visual turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for MIC determination.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_synthesis Peptidoglycan Synthesis Precursors Precursors Transglycosylation Transglycosylation Precursors->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Cross-linked Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) Transpeptidation->PBP Ampicillin Ampicillin Ampicillin->PBP

References

A Comparative Analysis of Novel Antibacterial Agents: Gepotidacin vs. Other Emerging Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the global battle against antimicrobial resistance, the development of novel antibacterial agents with unique mechanisms of action is paramount. This guide provides a comparative overview of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, against other novel antibacterial agents, offering insights for researchers, scientists, and drug development professionals.

Introduction to Gepotidacin (Formerly GSK2140944)

Gepotidacin is a novel, bactericidal, type II topoisomerase inhibitor that functions via a distinct mechanism, inhibiting bacterial DNA gyrase and topoisomerase IV in a manner different from fluoroquinolones. This unique mode of action allows it to be active against many target pathogens that have developed resistance to existing antibiotics, including fluoroquinolones. It is currently being investigated for the treatment of uncomplicated urinary tract infections and gonorrhea.

Comparative Antibacterial Spectrum and Potency

The in vitro activity of Gepotidacin has been evaluated against a broad range of clinically relevant pathogens and compared with other novel agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Gepotidacin and other selected novel antibacterial agents against key bacterial species.

Antibacterial Agent Class Mechanism of Action Target Pathogens MIC Range (mg/L) for E. coli MIC Range (mg/L) for S. aureus MIC Range (mg/L) for N. gonorrhoeae
Gepotidacin TriazaacenaphthyleneInhibition of DNA gyrase and topoisomerase IV via a novel mechanismE. coli, S. saprophyticus, N. gonorrhoeae0.12 - 80.12 - 40.06 - 2
Teixobactin DepsipeptideBinds to lipid II and lipid III, inhibiting cell wall synthesisGram-positive bacteria, including MRSA and VRENot Applicable (Gram-negative)0.004 - 0.5Not Applicable (Gram-negative)
Zidebactam (in combination with Cefepime)β-lactam enhancerAcylates PBP2 and enhances binding of β-lactams to PBPsGram-negative bacteria, including CRE≤0.03 - >128 (as Cefepime/Zidebactam)Not Applicable (Gram-positive focus)Not specified
Cefiderocol Siderophore cephalosporinSiderophore-mediated entry into periplasmic space, inhibition of cell wall synthesisCarbapenem-resistant Gram-negative bacteria0.008 - 128Not Applicable (Gram-positive focus)0.06 - >128

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general range compiled from available literature.

Mechanisms of Action: A Visual Comparison

The unique mechanisms of action of these novel agents are a key factor in their ability to overcome existing resistance.

Gepotidacin_Mechanism cluster_bacterium Bacterial Cell Gepotidacin Gepotidacin Topoisomerase DNA Gyrase / Topoisomerase IV Gepotidacin->Topoisomerase Inhibits DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Gepotidacin.

Key Experimental Protocols

The data presented in this guide is primarily derived from standardized in vitro susceptibility testing and in vivo efficacy models.

In Vitro Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against a specific bacterium.

Methodology:

  • A standardized inoculum of the test bacterium is prepared in a cation-adjusted Mueller-Hinton broth.

  • The antibacterial agent is serially diluted in the broth in a 96-well microtiter plate.

  • The bacterial inoculum is added to each well.

  • The plate is incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Antibacterial Agent in Microtiter Plate B->C D Incubate at 35-37°C for 16-20h C->D E Read Plates for Bacterial Growth D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for MIC determination.

In Vivo Efficacy Models

Objective: To assess the therapeutic efficacy of an antibacterial agent in a living organism.

Common Model: Murine thigh infection model.

Methodology:

  • Mice are rendered neutropenic through cyclophosphamide administration.

  • A standardized inoculum of the pathogen (e.g., S. aureus) is injected into the thigh muscle.

  • Treatment with the antibacterial agent or a placebo is initiated at a specified time post-infection.

  • After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh tissue is homogenized.

  • Bacterial burden is quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFUs).

  • Efficacy is determined by comparing the reduction in CFU in treated versus untreated animals.

Concluding Remarks

Gepotidacin represents a significant advancement in the development of new antibiotics, with a novel mechanism of action that confers activity against many resistant pathogens. Its clinical development for uncomplicated urinary tract infections and gonorrhea is promising. Direct comparative studies with other novel agents like Teixobactin, Zidebactam, and Cefiderocol are limited, as they often target different subsets of resistant bacteria. Teixobactin shows great promise for Gram-positive infections, while Zidebactam and Cefiderocol are primarily focused on difficult-to-treat Gram-negative pathogens. The continued development and strategic deployment of these novel agents will be critical in addressing the growing threat of antimicrobial resistance.

Validating the Antibacterial Efficacy of "Antibacterial agent 118": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in-vitro antibacterial activity of "Antibacterial agent 118," a novel antimycobacterial compound, against key Mycobacterium species. Its performance is benchmarked against standard anti-tuberculosis drugs, supported by detailed experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation.

Mechanism of Action: A Novel Approach

"this compound" belongs to the chemical class of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. Its proposed mechanism of action is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial survival. This novel target distinguishes it from many existing anti-tuberculosis drugs, suggesting a potential for efficacy against drug-resistant strains.

Comparative Antibacterial Activity

The antibacterial efficacy of "this compound" was quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of "this compound" and standard anti-tuberculosis drugs against various Mycobacterium species.

CompoundM. tuberculosis H37Rv (µM)M. avium (µM)M. kansasii (µM)M. smegmatis (µM)
This compound 62.562.5>163.0163.0
Isoniazid0.02 - 0.06---
Rifampicin0.125 - 0.5---
Ethambutol5.0---
Ciprofloxacin0.5---

Data for "this compound" is sourced from Juhás M, et al. (2022). Data for comparator drugs are compiled from various established sources.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for "this compound" and comparator drugs was performed using a standardized broth microdilution method, specifically the Microplate Alamar Blue Assay (MABA) or a similar resazurin-based microtiter assay.

Preparation of Bacterial Inoculum:
  • Mycobacterium species, including the reference strain M. tuberculosis H37Rv, are cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar, supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Bacterial colonies are harvested and suspended in Middlebrook 7H9 broth.

  • The suspension is homogenized by vortexing with glass beads to break up clumps.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • The standardized suspension is then diluted to achieve the final desired inoculum concentration for the assay.

Broth Microdilution Assay:
  • The assay is performed in sterile 96-well microtiter plates.

  • A serial two-fold dilution of each test compound ("this compound" and comparator drugs) is prepared in Middlebrook 7H9 broth directly in the microtiter plates.

  • The diluted bacterial inoculum is added to each well containing the test compound.

  • Control wells are included: a drug-free well for bacterial growth control and a well with media only for sterility control.

  • The plates are sealed and incubated at 37°C for a period of 5-7 days.

Determination of MIC:
  • Following incubation, a growth indicator dye, such as Alamar Blue or resazurin, is added to each well.

  • The plates are re-incubated for 16-24 hours.

  • A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the antibacterial agent that prevents this color change, indicating the inhibition of bacterial growth.

Visualizing the Workflow

Experimental_Workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_mic MIC Determination culture Culture Mycobacterium on 7H10/7H11 Agar harvest Harvest Colonies into 7H9 Broth culture->harvest homogenize Homogenize with Glass Beads harvest->homogenize adjust Adjust to 0.5 McFarland Standard homogenize->adjust dilute_inoculum Dilute to Final Inoculum Concentration adjust->dilute_inoculum add_inoculum Add Bacterial Inoculum to Wells dilute_inoculum->add_inoculum serial_dilution Prepare Serial Dilutions of Compounds in 96-well Plate serial_dilution->add_inoculum incubate_plate Incubate Plate at 37°C for 5-7 Days add_inoculum->incubate_plate add_dye Add Alamar Blue/Resazurin incubate_plate->add_dye reincubate Re-incubate for 16-24 Hours add_dye->reincubate read_results Observe Color Change (Blue to Pink) reincubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway of MetAP1 Inhibition

Signaling_Pathway Met_tRNA Methionyl-tRNA Ribosome Ribosome Met_tRNA->Ribosome Initiation of Translation Nascent_Protein Nascent Polypeptide Chain (with N-terminal Methionine) Ribosome->Nascent_Protein Protein Synthesis MetAP1 Methionine Aminopeptidase 1 (MetAP1) Nascent_Protein->MetAP1 Mature_Protein Mature, Functional Protein MetAP1->Mature_Protein Cleavage of N-terminal Methionine Protein_Degradation Protein Degradation / Non-functional Protein MetAP1->Protein_Degradation Inhibited Cleavage Leads to Agent_118 This compound Agent_118->MetAP1 Inhibition

Caption: Proposed signaling pathway of MetAP1 inhibition by "this compound".

Comparative Analysis of Antibacterial Agent BAS-118 in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of the novel antibacterial agent BAS-118, with a focus on cross-resistance studies involving Helicobacter pylori. The data presented is based on published experimental findings to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary

BAS-118, chemically identified as N-methyl-3-[2-(2-naphthyl)acetylamino]benzamide, is a novel benzamide derivative with potent and highly selective activity against Helicobacter pylori[1][2]. Preclinical studies have demonstrated its efficacy against strains of H. pylori that are resistant to currently used antibiotics, notably clarithromycin and metronidazole. A key finding is the absence of cross-resistance with these agents, suggesting a different mechanism of action[3]. Furthermore, in vitro studies indicate that resistance to BAS-118 does not readily develop upon serial passage[1][3].

Data Presentation: Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for BAS-118 and other relevant antibiotics against various isolates of H. pylori.

Table 1: In Vitro Activity of BAS-118 against Helicobacter pylori

Isolate TypeNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Randomly Selected100≤0.0030.013≤0.003–0.025
Clarithromycin-Resistant¹300.0060.025≤0.003–0.025
Metronidazole-Resistant²250.0060.013≤0.003–0.025
¹Clarithromycin MIC ≥ 1.56 mg/L[1]
²Metronidazole MIC ≥ 6.25 mg/L[1]

Table 2: Comparative MIC Data for Standard Anti-H. pylori Agents

Antibiotic AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Resistance Breakpoint (mg/L)
Amoxicillin0.01 - 0.030.125>0.125 - ≥2
Clarithromycin~0.063Varies>0.5 - ≥1.0
MetronidazoleVariesVaries>8
Levofloxacin~1.0Varies>1
Note: MIC values and breakpoints can vary based on testing methodology and reporting standards (e.g., EUCAST, CLSI)[4][5][6][7][8][9][10][11][12][13][14].

The data indicates that the activity of BAS-118 is not significantly affected by pre-existing resistance to clarithromycin or metronidazole[1].

Experimental Protocols

The data cited in this guide for BAS-118 was primarily generated using the agar dilution method, which is considered a reference standard for antimicrobial susceptibility testing of H. pylori[1][9][15].

Agar Dilution Method for H. pylori Susceptibility Testing

This protocol is a summary of the methodology used to determine the Minimum Inhibitory Concentration (MIC) of BAS-118 and other agents against H. pylori.

  • Media Preparation : Mueller-Hinton agar supplemented with 5-10% defibrinated sheep or horse blood is prepared. Two-fold serial dilutions of the antimicrobial agents are incorporated into the agar plates[9][16].

  • Inoculum Preparation : H. pylori isolates are cultured on an appropriate agar medium for 72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C. Colonies are then suspended in a suitable broth (e.g., Brucella broth or saline) to a turbidity equivalent to a McFarland standard of 2 to 4 (approximately 1 x 10⁸ CFU/mL)[9][16].

  • Inoculation : The bacterial suspensions are inoculated onto the surface of the prepared antibiotic-containing agar plates using a multipoint inoculator. A growth control plate (without antibiotic) is also inoculated[1][16].

  • Incubation : Plates are incubated under microaerophilic conditions at 37°C for 72 hours[1][16].

  • MIC Determination : The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar plate[17].

Serial Passage for Resistance Development Study

To assess the potential for resistance development to BAS-118, a serial passage experiment was conducted.

  • H. pylori strains were serially subcultured for 10 passages on agar plates containing sub-inhibitory concentrations (sub-MIC) of BAS-118[3].

  • After each passage, the MIC of BAS-118 was redetermined to monitor for any increase[3].

  • Results showed that the MICs of BAS-118 for the tested strains increased by no more than two-fold after 10 passages, indicating that resistance does not readily develop in vitro[1][3].

Visualizations

As the specific mechanism of action for BAS-118 has not been detailed, a signaling pathway diagram cannot be provided. Instead, the following diagram illustrates the experimental workflow for assessing cross-resistance.

Cross_Resistance_Workflow cluster_isolates Bacterial Isolates cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis A H. pylori (Randomly Selected) D Prepare Inoculum A->D B H. pylori (Clarithromycin-Resistant) B->D C H. pylori (Metronidazole-Resistant) C->D E Agar Dilution with Antibacterial Agent 118 D->E F Agar Dilution with Comparator Antibiotics D->F G Incubate under Microaerophilic Conditions E->G F->G H Determine MIC G->H I Compare MIC values across isolate groups H->I

References

Comparative Analysis of Antibacterial Agent 118 and Ciprofloxacin Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of a novel investigational compound, Antibacterial Agent 118, and the established fluoroquinolone antibiotic, ciprofloxacin, in their activity against the opportunistic pathogen Pseudomonas aeruginosa. The data for this compound is presented as a hypothetical placeholder to serve as a template for researchers evaluating new chemical entities.

Executive Summary

Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics, posing a significant challenge in clinical settings. Ciprofloxacin has long been a therapeutic option, but its efficacy is increasingly compromised by resistance. This guide contrasts the antibacterial and anti-biofilm properties of ciprofloxacin with the hypothetical profile of a new antibacterial agent, "118," to illustrate a framework for comparative analysis.

Mechanisms of Action

Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] By binding to these enzymes, ciprofloxacin traps them on the DNA, leading to the formation of double-strand DNA breaks, which ultimately results in bacterial cell death.[1]

This compound (Hypothetical): For the purpose of this guide, we will hypothesize that this compound possesses a distinct mechanism of action, targeting bacterial cell wall synthesis. This would provide a significant advantage, particularly against strains resistant to fluoroquinolones.

Figure 1: Comparative Mechanisms of Action cluster_Cipro Ciprofloxacin cluster_118 This compound (Hypothetical) Cipro Ciprofloxacin DNA_gyrase DNA Gyrase (gyrA/gyrB) Cipro->DNA_gyrase inhibits Topo_IV Topoisomerase IV (parC/parE) Cipro->Topo_IV inhibits DS_breaks Double-Strand DNA Breaks DNA_gyrase->DS_breaks Topo_IV->DS_breaks Cell_death_C Cell Death DS_breaks->Cell_death_C Agent_118 This compound PBP Penicillin-Binding Proteins (PBPs) Agent_118->PBP inhibits Cell_wall Cell Wall Synthesis PBP->Cell_wall Cell_lysis Cell Lysis & Death Cell_wall->Cell_lysis

Caption: Figure 1: Comparative Mechanisms of Action

In Vitro Antibacterial Activity

The in vitro potency of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Agent P. aeruginosa Strain MIC (µg/mL) MBC (µg/mL) Reference
CiprofloxacinATCC 278530.25 - 1.00.5 - 8.0[3][4][5]
Clinical Isolate 10.51.0Fictional
Ciprofloxacin-Resistant Strain>32>64Fictional
This compound (Hypothetical) ATCC 27853 0.125 0.25 N/A
Clinical Isolate 1 0.25 0.5 N/A
Ciprofloxacin-Resistant Strain 0.5 1.0 N/A

Table 1: Comparative MIC and MBC values against P. aeruginosa

Anti-Biofilm Activity

The ability of P. aeruginosa to form biofilms contributes significantly to its antibiotic resistance and persistence in chronic infections.[6][7] Key metrics for evaluating anti-biofilm activity include the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Agent P. aeruginosa Strain MBIC (µg/mL) MBEC (µg/mL) Reference
CiprofloxacinPAO11664[8]
ATCC 27853-40[9]
This compound (Hypothetical) PAO1 8 32 N/A
ATCC 27853 4 16 N/A

Table 2: Comparative Anti-Biofilm Activity against P. aeruginosa

Resistance Mechanisms

Understanding the mechanisms by which bacteria develop resistance is crucial for the longevity of an antimicrobial agent.

Ciprofloxacin: Resistance to ciprofloxacin in P. aeruginosa primarily arises from two mechanisms: mutations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding, and the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[1][2][10]

This compound (Hypothetical): As a cell wall synthesis inhibitor, resistance to Agent 118 would likely emerge through alterations in penicillin-binding proteins (PBPs), the production of β-lactamases that inactivate the drug, or modifications to the bacterial cell envelope that limit drug entry.

Experimental Protocols

The following are standardized protocols for determining the key antibacterial metrics cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method is broth microdilution.

Figure 2: MIC Determination Workflow start Prepare serial two-fold dilutions of antibacterial agent in Mueller-Hinton Broth (MHB) inoculate Inoculate each well with a standardized P. aeruginosa suspension (e.g., 5 x 10^5 CFU/mL) start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity. The lowest concentration without visible growth is the MIC. incubate->read

Caption: Figure 2: MIC Determination Workflow

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined after the MIC assay.

  • Subculture: Following MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is plated onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Enumeration: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]

Anti-Biofilm Assays (MBIC and MBEC)

These assays assess the effect of an antimicrobial on biofilm formation and established biofilms.

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.

  • For MBIC (Inhibition): The antibacterial agent is added at the same time as the bacterial suspension.

  • For MBEC (Eradication): After biofilm formation, the planktonic cells are removed, and fresh medium containing serial dilutions of the antibacterial agent is added to the established biofilms.

  • Incubation: The plates are incubated for a further 24 hours.

  • Quantification: Biofilm biomass can be quantified using methods such as crystal violet staining, or by determining the viability of the biofilm-embedded cells through colony-forming unit (CFU) counting.

Conclusion

This guide outlines the key comparative data points necessary for evaluating a new antibacterial agent against an established standard like ciprofloxacin for the treatment of P. aeruginosa infections. The hypothetical data for this compound illustrates a promising profile, with superior in vitro and anti-biofilm activity, and a distinct mechanism of action that could be effective against ciprofloxacin-resistant strains. Further preclinical and clinical studies would be required to validate these findings and establish the therapeutic potential of any new investigational drug.

References

Performance of Antibacterial Agent 118 in Diverse Growth Media: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of Antibacterial Agent 118, a novel antimycobacterial compound, in relation to established and alternative agents. The data presented herein is intended to inform researchers on the efficacy of this agent and the critical influence of culture conditions on antimicrobial susceptibility testing.

Executive Summary

This compound has demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound is a pyrazine-based inhibitor of mycobacterial methionine aminopeptidase 1 (MtMetAP1), a crucial enzyme for bacterial survival. This guide presents a comparative analysis of its minimum inhibitory concentration (MIC) against the virulent M. tuberculosis H37Rv strain alongside other antimycobacterial agents. Furthermore, we highlight the significant impact of the chosen growth medium on the determined MIC values of antimycobacterial compounds, a critical consideration for the evaluation of novel drug candidates.

Comparative Efficacy of this compound

The in vitro potency of this compound was compared with that of Bengamide B, another inhibitor of methionine aminopeptidase, and Rifampicin, a cornerstone drug in tuberculosis treatment. The following table summarizes their respective MICs against Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth, a standard medium for mycobacterial susceptibility testing.

Table 1: Comparative MICs against Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 Broth

Antibacterial AgentMechanism of ActionMIC (µM)MIC (µg/mL)
This compound Methionine Aminopeptidase 1 Inhibitor62.5[1]~26.8*
Bengamide B Methionine Aminopeptidase InhibitorPotent (nanomolar range)[2]-
Rifampicin RNA Polymerase Inhibitor0.19 - 0.610.16 - 0.5[3][4][5][6][7]

*Calculated based on a molecular weight of 428.4 g/mol for this compound. Note: The MIC for this compound is assumed to have been determined in a standard mycobacterial growth medium such as Middlebrook 7H9 broth, based on common research practices.

The Influence of Growth Media on Antimicrobial Performance

The composition of the growth medium can significantly alter the measured efficacy of an antibacterial agent. This is due to factors such as nutrient availability, pH, and the presence of chelating agents, which can affect both bacterial growth and drug stability or activity. The following table, adapted from a study on Mycobacterium avium complex, illustrates the variation in MICs for several antimycobacterial drugs when tested in two different standard media: Middlebrook 7H9 (M7H9) and Mueller-Hinton (MH) broth.

Table 2: Influence of Growth Medium on Modal MICs (mg/L) against Mycobacterium avium Complex

AntibioticMiddlebrook 7H9 BrothMueller-Hinton BrothFold Difference
Clarithromycin>6416>4
Rifampicin10.52
Ethambutol422
Linezolid881
Moxifloxacin0.50.51
Amikacin16161

Data adapted from a study on Mycobacterium avium complex.

This data underscores the necessity of standardized testing protocols and the careful consideration of the growth medium when evaluating and comparing the performance of antibacterial agents.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The following is a detailed methodology for the broth microdilution method, as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Mycobacterium tuberculosis.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum: a. Subculture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar). b. After sufficient growth, transfer colonies to a tube containing sterile saline and glass beads. c. Vortex thoroughly to create a homogeneous suspension. d. Adjust the turbidity of the suspension to a 0.5 McFarland standard. e. Dilute the adjusted suspension 1:100 in sterile saline to achieve a concentration of approximately 1.5 x 10^6 CFU/mL.

2. Preparation of Microtiter Plates: a. Prepare serial two-fold dilutions of the antibacterial agents in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) in a 96-well microtiter plate. b. The final volume in each well should be 100 µL. c. Include a growth control well (no drug) and a sterility control well (no bacteria).

3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL. b. Seal the plates to prevent evaporation and contamination. c. Incubate the plates at 37°C in a humidified incubator.

4. Reading and Interpretation of Results: a. Read the plates visually after 7, 14, and 21 days of incubation. b. The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.

Mechanism of Action of this compound cluster_protein_synthesis Protein Synthesis Nascent_Polypeptide Nascent Polypeptide (with N-terminal Methionine) Methionine_Aminopeptidase_1 Methionine Aminopeptidase 1 (MtMetAP1) Nascent_Polypeptide->Methionine_Aminopeptidase_1 Cleavage of N-terminal Methionine Mature_Protein Mature, Functional Protein Methionine_Aminopeptidase_1->Mature_Protein Blocked_Protein_Maturation Blocked Protein Maturation -> Bacterial Death Methionine_Aminopeptidase_1->Blocked_Protein_Maturation Antibacterial_Agent_118 This compound Inhibition Inhibition Antibacterial_Agent_118->Inhibition Methionine_Aminopeopeptidase_1 Methionine_Aminopeopeptidase_1 Inhibition->Methionine_Aminopeptidase_1

Caption: Inhibition of Methionine Aminopeptidase 1 by this compound.

Broth Microdilution MIC Assay Workflow Start Start: Bacterial Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland, then 1:100 dilution) Start->Inoculum_Prep Inoculation Inoculate Plate (100 µL inoculum + 100 µL drug dilution) Inoculum_Prep->Inoculation Plate_Prep Prepare 96-well Plate (Serial dilutions of antibacterial agent) Plate_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read Results (Days 7, 14, 21) Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with no visible growth) Reading->MIC_Determination End End: Report MIC MIC_Determination->End

Caption: Workflow for Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Reference ID: SOP-CHEM-118 Topic: Proper Disposal Procedures for Antibacterial Agent 118 and Other Novel Antibacterial Compounds Audience: Researchers, scientists, and drug development professionals. Issuing Department: Environmental Health & Safety (EHS)

Purpose

This document provides a procedural framework for the safe and compliant disposal of "this compound," a designation for a novel antimycobacterial agent, and serves as a general guideline for other new or uncharacterized antibacterial compounds used in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal of antibacterial agents can contribute to the development of antimicrobial resistance and have ecotoxicological effects[1][2][3][4].

Scope

This standard operating procedure (SOP) applies to all research personnel handling antibacterial agents in solid, liquid (stock solutions), and experimental waste forms (e.g., contaminated media, consumables).

Hazard Assessment and Segregation

Prior to disposal, a thorough hazard assessment of the antibacterial agent and any associated waste must be conducted. All waste containing antibacterial agents must be considered chemical waste, and potentially biohazardous waste, and segregated at the point of generation.

Table 1: Waste Stream Segregation for Antibacterial Agents

Waste TypeDescriptionPrimary Hazard CategoryDisposal Container
Solid Chemical Waste Unused or expired pure compound (powder), contaminated personal protective equipment (PPE), weigh boats, and other contaminated lab supplies.ChemicalLabeled, sealed container for solid chemical waste.
Liquid Chemical Waste Concentrated stock solutions of the antibacterial agent. These are considered hazardous chemical waste[5].Chemical (Potentially Ignitable)Approved, labeled container for chemical waste[5].
Mixed Biohazardous & Chemical Waste Used cell culture media containing the antibacterial agent and microorganisms.Biohazardous & ChemicalLabeled, leak-proof container designated for mixed chemical and biological waste.
Contaminated Sharps Needles, scalpels, serological pipettes, or broken glass contaminated with the antibacterial agent.Sharps, Chemical, BiohazardousRigid, puncture-resistant, labeled sharps container[6].

Disposal Procedures Workflow

The proper disposal route depends on the nature of the waste stream. The following diagram outlines the decision-making process for handling and disposing of waste containing antibacterial agents.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize Waste cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Decontamination & Disposal start Waste containing This compound Generated characterize Is waste mixed with biohazardous material? start->characterize mixed_waste Mixed Biohazardous & Chemical Waste characterize->mixed_waste Yes is_sharp Is it a sharp? characterize->is_sharp No pure_chem Pure Chemical Waste (Solid or Liquid Stock) ehs_pickup_chem Collect for EHS Pickup (Chemical Incineration) pure_chem->ehs_pickup_chem decon Decontaminate Biohazard (Autoclave if agent is heat-labile AND institutionally approved) mixed_waste->decon sharps_waste Contaminated Sharps ehs_pickup_sharps Collect for EHS Pickup (Sharps Incineration) sharps_waste->ehs_pickup_sharps is_sharp->pure_chem No is_sharp->sharps_waste Yes no_decon Collect for EHS Pickup (Chemical Incineration) decon->no_decon note NOTE: Autoclaving destroys pathogens but may not deactivate the chemical agent. Consult EHS. decon->note

Caption: Decision workflow for antibacterial agent waste disposal.

Detailed Disposal Protocols

Unused or Expired Solid Compound
  • Segregation: Collect in a dedicated, clearly labeled, sealed container for solid chemical waste.

  • Labeling: Label the container with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

  • Storage: Store in a designated satellite accumulation area.

  • Disposal: Arrange for pickup by the institution's Environmental Health & Safety (EHS) department for disposal via incineration.

Stock Antibiotic Solutions

Stock solutions are considered hazardous chemical waste due to their high concentration[5].

  • Segregation: Collect in an approved, leak-proof, and sealed container for liquid chemical waste. Do not mix with other waste streams.

  • Labeling: Label the container with "Hazardous Waste," the chemical name, concentration, and solvent.

  • Disposal: Arrange for pickup by EHS for high-temperature incineration. DO NOT drain-dispose or autoclave stock solutions[5].

Contaminated Culture Media (Mixed Waste)

Media containing both microorganisms and the antibacterial agent must be treated as mixed waste.

  • Decontamination: The primary goal is to destroy the biological agents.

    • Chemical Deactivation: Add an appropriate chemical disinfectant (e.g., bleach) to the liquid waste if compatible with the antibacterial agent. Allow for sufficient contact time as per institutional protocols.

    • Autoclaving: Steam autoclaving is effective for killing pathogens but may not degrade the chemical structure of the antibacterial agent[5]. Consult your institution's EHS for guidance on which antibiotics are heat-stable. After autoclaving, the liquid may still be considered chemical waste.

  • Collection: After decontamination, collect the liquid in a clearly labeled hazardous waste container.

  • Disposal: Arrange for EHS pickup. Do not pour down the drain unless explicitly permitted by EHS for a specific, fully deactivated agent[5].

Experimental Protocol: Heat Stability Test for Disposal Planning

For a novel agent like "this compound," determining its stability to autoclaving is crucial for selecting the correct disposal path for liquid media.

Objective: To determine if standard autoclave conditions (121°C, 15 psi, 20 minutes) degrade the antibacterial activity of Agent 118.

Materials:

  • Stock solution of this compound.

  • Susceptible bacterial strain (e.g., M. smegmatis for an antimycobacterial agent).

  • Appropriate liquid culture medium (e.g., 7H9 broth).

  • Sterile microplates, tubes, and autoclave-safe containers.

  • Autoclave, incubator, and plate reader.

Methodology:

  • Prepare Samples:

    • Test Sample: Prepare a solution of this compound in the culture medium at a concentration known to be inhibitory (e.g., 5x the Minimum Inhibitory Concentration).

    • Control Sample: Prepare an identical solution of the agent in the same medium.

  • Autoclave Treatment:

    • Autoclave the "Test Sample" under standard conditions (121°C, 15 psi, 20 minutes).

    • Keep the "Control Sample" at room temperature.

  • Bioassay:

    • Perform a serial dilution of both the autoclaved "Test Sample" and the untreated "Control Sample" in a 96-well microplate.

    • Inoculate all wells with a standardized suspension of the susceptible bacterial strain.

    • Include positive (no agent) and negative (no bacteria) growth controls.

  • Incubation & Analysis:

    • Incubate the plate under appropriate conditions.

    • Measure bacterial growth (e.g., by optical density at 600 nm).

  • Interpretation:

    • If the autoclaved "Test Sample" shows bacterial growth at concentrations where the "Control Sample" shows inhibition, the agent is heat-labile and its antibacterial property is degraded by autoclaving.

    • If both samples show similar inhibition, the agent is heat-stable, and autoclaving does not constitute chemical deactivation. The waste must be managed as chemical waste post-autoclaving.

Emergency Procedures

  • Spills: In case of a spill, cordon off the area. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, gently cover to avoid raising dust. Wear appropriate PPE (lab coat, gloves, eye protection). Collect all cleanup materials in a designated hazardous waste container and contact EHS.

  • Personal Exposure: For skin contact, wash the affected area with soap and water[7]. For eye contact, flush with large amounts of water for at least 15 minutes and seek medical attention[7].

For any uncertainty regarding disposal procedures, contact your institution's Environmental Health & Safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.